molecular formula C7H6N4O B026573 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine CAS No. 107866-54-6

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

货号: B026573
CAS 编号: 107866-54-6
分子量: 162.15 g/mol
InChI 键: SDYATKOQVBKTLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(triazolo[4,5-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5(12)11-6-3-2-4-8-7(6)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYATKOQVBKTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(N=CC=C2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351540
Record name 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107866-54-6
Record name 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a heterocyclic organic compound of interest in pharmaceutical and materials science research. A comprehensive understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and material development. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, including its molecular structure, and physical properties. Furthermore, this document outlines generalized experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for the characterization of solid organic compounds.

Introduction

This compound belongs to the family of triazolopyridines, a class of compounds that has garnered significant attention for its diverse biological activities. The fusion of a triazole and a pyridine ring results in a unique scaffold with potential applications in medicinal chemistry, including the development of novel therapeutic agents. The acetyl group at the 1-position of the triazole ring can influence the molecule's stability, solubility, and interactions with biological targets. This guide serves as a centralized resource for the physicochemical data and relevant experimental methodologies pertaining to this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. The following tables summarize the available quantitative data for this compound.

Table 1: General and Molecular Properties
PropertyValueSource
CAS Number 107866-54-6[1]
Molecular Formula C₇H₆N₄O[1]
Molecular Weight 162.15 g/mol [1]
Appearance Colorless to light yellow crystalline powder[1]
Purity ≥ 97%
Table 2: Thermodynamic and Physical Properties
PropertyValueSource
Melting Point 116-118 °C[1]
Boiling Point (Predicted) 324.0 ± 34.0 °C[1]
Density (Predicted) 1.48 ± 0.1 g/cm³[1]
Flash Point (Predicted) 149.7 °C[1]
Vapor Pressure (Predicted) 0.000253 mmHg at 25°C[1]
Refractive Index (Predicted) 1.725[1]
Table 3: Solubility and Partitioning Properties
PropertyValue/DescriptionSource
Solubility Soluble in some organic solvents, such as ethanol, dimethylformamide and dichloromethane.[1]
LogP (Predicted) -0.271

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard organic chemistry methodologies can be applied. The following are generalized protocols for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end, typically to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

  • Refined Measurement: For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/min as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).[2][3][4]

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of a compound in various solvents.

Apparatus:

  • Test tubes and rack

  • Spatula or weighing paper

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, dichloromethane, etc.) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, the compound is classified as sparingly soluble or insoluble.

  • Systematic Testing: This process is repeated with a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to build a solubility profile.[5][6][7][8]

Visualization of Experimental Workflow

While no specific signaling pathways involving this compound have been detailed in the literature, a logical workflow for its physicochemical characterization can be visualized. The following diagram, generated using Graphviz, illustrates a standard procedure for characterizing a novel or synthesized solid organic compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_physicochemical Physicochemical Property Determination cluster_advanced Advanced Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Appearance Visual Inspection (Appearance, Color) Purification->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint Solubility Solubility Screening (Aqueous & Organic Solvents) Appearance->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Appearance->Spectroscopy Chromatography Chromatographic Analysis (TLC, HPLC for purity) Appearance->Chromatography pKa pKa Determination (Potentiometric or UV-Vis) Solubility->pKa LogP LogP/LogD Determination (Shake-flask or HPLC) Solubility->LogP

Physicochemical Characterization Workflow for a Solid Organic Compound.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided standardized protocols for the experimental determination of its key properties. The presented information is vital for researchers engaged in the synthesis, evaluation, and application of this and related compounds. While some properties are currently based on predictions, the outlined experimental workflows provide a clear path for their empirical validation. Further research to determine the quantitative solubility, pKa, and experimental logP is recommended to build a more complete physicochemical profile of this promising molecule.

References

In-Depth Technical Guide: Synthesis and Characterization of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a feasible synthetic protocol, summarizes key physicochemical and spectral data, and explores a potential mechanism of action through the inhibition of the Wnt/β-catenin signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the triazolopyridine scaffold.

Introduction

The 1,2,3-triazolo[4,5-b]pyridine core structure is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The acetylation of this core at the 1-position to yield this compound can modulate its physicochemical properties and biological activity, making it a compound of significant interest for further investigation. This guide outlines a practical synthetic route and provides a summary of its key characterization data.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-acetylation of the parent heterocycle, 1H-1,2,3-triazolo[4,5-b]pyridine, using acetic anhydride.

Experimental Protocol: Acetylation of 1H-1,2,3-triazolo[4,5-b]pyridine

Materials:

  • 1H-1,2,3-triazolo[4,5-b]pyridine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add toluene to the residue and co-evaporate to remove residual pyridine.

  • Dissolve the crude product in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by various analytical techniques. A summary of the expected data is presented in the tables below.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₇H₆N₄O
Molecular Weight 162.15 g/mol [1][2]
Appearance White to off-white solid
Melting Point 116-118 °C[1]
CAS Number 107866-54-6[1][2]
Table 2: Spectroscopic Data
Technique Data
¹H NMR Expected signals for the pyridine ring protons and a singlet for the acetyl methyl protons.
¹³C NMR Expected signals for the pyridine and triazole ring carbons, as well as the acetyl carbonyl and methyl carbons.
IR (cm⁻¹) Characteristic absorption bands for C=O stretching (around 1700-1750 cm⁻¹), C-N stretching, and aromatic C-H stretching.
Mass Spec. (m/z) Molecular ion peak corresponding to [M]⁺ or [M+H]⁺.

Note: Specific spectral data should be acquired and interpreted for the synthesized compound to confirm its structure.

Potential Biological Activity and Signaling Pathway

Derivatives of the triazolopyridine scaffold have been reported to exhibit inhibitory activity against various enzymes. One such potential target is Tankyrase (TNKS), a key regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[3][4] Inhibition of Tankyrase leads to the stabilization of Axin, a component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting the transcription of Wnt target genes involved in cell proliferation.

Proposed Signaling Pathway Inhibition

// Pathway Activation Wnt -> Frizzled [color="#4285F4"]; Frizzled -> Dvl [color="#4285F4"]; LRP -> Dvl [color="#4285F4"]; Dvl -> Destruction_Complex [label="Inhibits", color="#EA4335", arrowhead=tee];

// Destruction Complex GSK3b -> Beta_Catenin [label="Phosphorylates", style=dashed, color="#34A853"]; APC -> Beta_Catenin [style=dashed, color="#34A853"]; Axin -> Beta_Catenin [style=dashed, color="#34A853"]; Beta_Catenin -> Proteasome [label="Degradation", style=dashed, color="#EA4335"];

// Tankyrase Action TNKS -> Axin [label="PARylates for\nDegradation", color="#EA4335", style=dashed];

// Inhibition by Target Compound Target_Compound -> TNKS [label="Inhibits", color="#EA4335", arrowhead=tee, penwidth=2.0];

// Nuclear Translocation and Transcription Beta_Catenin -> TCF_LEF [label="Activates", color="#FBBC05"]; TCF_LEF -> Target_Genes [color="#FBBC05"];

// Grouping nodes in destruction complex {rank=same; GSK3b; APC; Axin} -> Destruction_Complex [style=invis];

} Wnt/β-catenin pathway inhibition.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a practical approach for its preparation, and the summarized characterization data provides a basis for its identification and quality control. The potential for this compound to act as an inhibitor of the Wnt/β-catenin signaling pathway highlights its relevance for further investigation in the context of cancer drug discovery. This document serves as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related triazolopyridine derivatives.

References

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides plausible synthetic routes, and discusses its applications, particularly as a key intermediate in the development of selective cyclooxygenase-2 (COX-2) inhibitors and as an acetylating agent. While direct biological activity data for this specific molecule is limited in publicly accessible literature, the guide explores the known biological activities of the broader 1,2,3-triazolo[4,5-b]pyridine class of compounds. Methodologies for synthesis and potential applications are presented to support further research and development.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its core structure features a pyridine ring fused with a 1,2,3-triazole ring, which is N-acetylated. This structural arrangement confers specific reactivity and makes it a useful building block in synthetic chemistry.

PropertyValueReference
CAS Number 107866-54-6[1][2]
Molecular Formula C₇H₆N₄O[2]
Molecular Weight 162.15 g/mol [2]
IUPAC Name 1-(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)ethanone[2]
Appearance Solid-
Melting Point 116-118 °C[1]
Purity ≥97%-

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the formation of the triazolopyridine core followed by acetylation, or by constructing the acetylated heterocycle from acyclic precursors. Two primary synthetic strategies for the 1,2,3-triazolo[4,5-b]pyridine core are highlighted in the literature: cyclization from 2,3-diaminopyridine and cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization.[3][4]

Plausible Synthesis from 1H-1,2,3-Triazolo[4,5-b]pyridine

A direct and plausible method for the preparation of this compound involves the N-acetylation of the parent heterocycle, 1H-1,2,3-triazolo[4,5-b]pyridine (azabenzotriazole).

Experimental Protocol:

  • Dissolution: Dissolve 1H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution and stir at room temperature.

  • Acetylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G cluster_synthesis Plausible Synthesis Workflow start 1H-1,2,3-Triazolo[4,5-b]pyridine dissolution Dissolve in Aprotic Solvent start->dissolution base_addition Add Non-nucleophilic Base dissolution->base_addition acetylation Add Acetylating Agent (Acetyl Chloride or Acetic Anhydride) base_addition->acetylation reaction_monitoring Monitor by TLC acetylation->reaction_monitoring workup Aqueous Work-up reaction_monitoring->workup extraction Organic Extraction workup->extraction purification Purify by Chromatography or Recrystallization extraction->purification end This compound purification->end

Caption: Plausible workflow for the synthesis of the target compound.

Applications in Research and Development

This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate for the construction of more complex molecules with potential therapeutic applications.

Intermediate for the Synthesis of COX-2 Inhibitors

The 1,2,3-triazole scaffold is a known pharmacophore in the design of selective COX-2 inhibitors.[5] These inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is crucial for maintaining the gastric lining and platelet function.[6][7] The acetyl group on the triazole ring can serve as a reactive handle for further chemical modifications in the synthesis of these inhibitors.

Acetylating Agent

This compound can also act as an acetylating agent for primary and secondary amines. The triazolopyridine moiety is a good leaving group, facilitating the transfer of the acetyl group to a nucleophilic amine.

Experimental Protocol for Acetylation of Amines:

  • Reactant Mixture: In a reaction vessel, dissolve the amine substrate (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction.

  • Monitoring and Completion: Monitor the reaction by TLC until the starting amine is consumed.

  • Isolation: Upon completion, the solvent can be removed under reduced pressure. The residue can then be taken up in a suitable solvent and washed with a mild acid (e.g., dilute HCl) to remove any unreacted starting material and the 1H-1,2,3-triazolo[4,5-b]pyridine byproduct, followed by a wash with a saturated sodium bicarbonate solution.

  • Purification: The resulting acetylated amine can be purified by standard methods such as column chromatography or recrystallization.

G cluster_acetylation Acetylation of Amines Workflow amine Primary or Secondary Amine reaction Reaction in Polar Aprotic Solvent amine->reaction acetylating_agent 1-Acetyl-1H-1,2,3-triazolo [4,5-b]pyridine acetylating_agent->reaction purification Purification reaction->purification byproduct 1H-1,2,3-Triazolo[4,5-b]pyridine (Byproduct) reaction->byproduct acetylated_amine Acetylated Amine purification->acetylated_amine

Caption: Workflow for the use as an acetylating agent.

Biological Activity of the 1,2,3-Triazolo[4,5-b]pyridine Scaffold

Biological ActivityDescription
Antimicrobial Derivatives have shown activity against various pathogenic microbes.[8]
Analgesic Some analogs have demonstrated pain-relieving properties.[8]
Anticancer Certain derivatives have been found to inhibit the proliferation of cancer cells.[8]
Trypanocidal Novel[3][4][9]triazolo[1,5-a]pyridine derivatives have shown to be effective against Trypanosoma cruzi by inhibiting 14α-demethylase in the sterol biosynthesis pathway.[10]

These findings suggest that the 1,2,3-triazolo[4,5-b]pyridine core is a promising scaffold for the development of new therapeutic agents. Further investigation into the biological profile of the acetylated form is warranted.

Safety Information

Based on available safety data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: Irritating to eyes, respiratory system, and skin.[1]

  • Precautionary Statements: Wear suitable gloves and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physical and chemical properties, along with established synthetic routes for its parent scaffold, make it an accessible tool for synthetic and medicinal chemists. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the development of selective COX-2 inhibitors. While direct biological data on this specific compound is sparse, the known activities of the broader triazolopyridine family suggest that it may possess interesting biological properties worthy of future investigation. This guide provides a foundational resource for researchers looking to utilize this compound in their work.

References

An In-depth Technical Guide to 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine: Spectroscopic Data and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic approaches for 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine. Due to the limited availability of specific experimental data in the public domain, this paper also presents representative information for the broader class of triazolopyridines to which this compound belongs, offering valuable context for researchers in medicinal chemistry and drug development.

Spectroscopic and Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆N₄O[1]
Molecular Weight 162.15 g/mol [1][2][3][4]
CAS Number 107866-54-6[1][4]
Appearance White to pale yellow powder[3]
Melting Point 116-118 °C[2][3][4]
IUPAC Name 1-(1H-[5][6][7]triazolo[4,5-b]pyridin-1-yl)ethanone[1]

Experimental Protocols: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the general synthetic route involves the acetylation of the parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine. The synthesis of the core triazolopyridine scaffold can be achieved from 2,3-diaminopyridine.[7]

The logical workflow for the synthesis is outlined in the diagram below.

G cluster_0 Synthesis Workflow 2,3-Diaminopyridine 2,3-Diaminopyridine 1H-1,2,3-triazolo[4,5-b]pyridine 1H-1,2,3-triazolo[4,5-b]pyridine 2,3-Diaminopyridine->1H-1,2,3-triazolo[4,5-b]pyridine Diazotization This compound This compound 1H-1,2,3-triazolo[4,5-b]pyridine->this compound Acetylation

Caption: General synthesis workflow for this compound.

Diazotization: This step typically involves the reaction of 2,3-diaminopyridine with a source of nitrous acid, such as sodium nitrite in an acidic medium, to form the triazole ring.

Acetylation: The resulting 1H-1,2,3-triazolo[4,5-b]pyridine can then be acetylated using reagents like acetyl chloride or acetic anhydride to yield the final product.

Spectroscopic Data Summary

Detailed, publicly available spectra for this compound are limited. The following tables provide a summary of the types of spectroscopic data that are referenced in the literature for this compound and its core scaffold.

¹H and ¹³C NMR Data: References to ¹H and ¹³C NMR spectra for this compound exist in databases such as PubChem, provided by vendors like Sigma-Aldrich.[1] However, specific chemical shifts and coupling constants are not detailed in the available search results. For the parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, NMR data is also referenced.[8]

Infrared (IR) Spectroscopy: FTIR spectra of this compound are mentioned in spectral databases.[1] For the parent heterocycle, IR spectra are also available.

Mass Spectrometry (MS): The exact mass of this compound has been computed to be 162.05416083 Da.[1] The molecular weight is consistently reported as 162.15 g/mol .[1][2][3][4] Detailed fragmentation patterns are not available in the reviewed literature.

Biological Context: A Representative Signaling Pathway

While a specific signaling pathway for this compound has not been elucidated, the broader class of triazolopyrimidines has been investigated for their potential as anticancer agents through the inhibition of the ERK signaling pathway.[5][6] The following diagram illustrates this representative mechanism of action.

G cluster_0 ERK Signaling Pathway Inhibition Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Ras Ras Receptor_Tyrosine_Kinases->Ras Raf c-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation_and_Survival Cell Proliferation and Survival ERK->Proliferation_and_Survival Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by a triazolopyrimidine derivative.

The ERK (Extracellular signal-regulated kinase) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is a hallmark of many cancers. Certain triazolopyrimidine derivatives have been shown to inhibit the phosphorylation of key components of this pathway, including c-Raf, MEK1/2, and ERK1/2, thereby blocking downstream signaling that leads to cancer cell growth.[5][6] This provides a strong rationale for the investigation of compounds like this compound in oncology drug discovery programs.

References

Biological Activity of Novel Triazolo[4,5-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the anticancer, kinase inhibitory, and antimicrobial properties of novel derivatives of this compound class. Detailed experimental protocols for key biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate research and development in this promising area of drug discovery.

Anticancer Activity

Triazolo[4,5-b]pyridine derivatives have emerged as a significant class of compounds with potent anticancer activities. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various triazolo[4,5-b]pyridine and related triazolopyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of compound potency, is a key metric in these assessments.[1]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
TP6 1,2,4-Triazole-Pyridine HybridB16F10 (Murine Melanoma)41.12 - 61.11[2][3]
12m TriazolopyridineMV4-11 (Leukemia)0.02[4]
18a Oxazolo[4,5-b]pyridine-TriazolePC3 (Prostate)0.01[5]
18a Oxazolo[4,5-b]pyridine-TriazoleA549 (Lung)0.15[5]
18a Oxazolo[4,5-b]pyridine-TriazoleMCF-7 (Breast)0.045[5]
18a Oxazolo[4,5-b]pyridine-TriazoleDU-145 (Prostate)0.043[5]
18b Oxazolo[4,5-b]pyridine-TriazolePC3 (Prostate)0.34[5]
18b Oxazolo[4,5-b]pyridine-TriazoleA549 (Lung)0.73[5]
18b Oxazolo[4,5-b]pyridine-TriazoleMCF-7 (Breast)0.12[5]
18b Oxazolo[4,5-b]pyridine-TriazoleDU-145 (Prostate)0.18[5]
Compound 1 Pyrazolo[4,3-e][1][6][7]triazolopyrimidineHCC1937 (Breast), HeLa (Cervical)<50[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of novel triazolo[4,5-b]pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[2]

1. Cell Culture and Plating:

  • Culture human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) A Cell Seeding in 96-well plates B Incubation (24h) A->B C Treatment with Triazolopyridine Derivatives B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Solubilization of Formazan with DMSO F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Workflow for the MTT cytotoxicity assay.

Kinase Inhibitory Activity

A significant number of triazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[9][10]

Quantitative Kinase Inhibitory Data
CompoundTarget KinaseIC50 (nM)Reference
Filgotinib (GLPG0634) JAK110[10]
Compound 3d Tubulin Polymerization450[6]
Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based assay to determine the inhibitory effect of triazolopyridine derivatives on a specific kinase, such as Janus Kinase 2 (JAK2).[11] The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence indicates greater inhibition of the kinase.[11][12]

1. Reagent Preparation:

  • Prepare the assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

  • Dilute the recombinant human kinase enzyme and the specific peptide substrate in the assay buffer to their optimal concentrations.

  • Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in DMSO.

2. Assay Plate Preparation:

  • In a 384-well white, flat-bottom plate, add 1 µL of the diluted test compounds, vehicle control (DMSO), and positive control to the appropriate wells.[11]

3. Kinase Reaction:

  • Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and ATP.

  • Dispense the kinase reaction mixture into each well to initiate the reaction. Include a "no kinase" control for 100% inhibition.

  • Incubate the plate at room temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[11]

4. Signal Detection:

  • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.[11]

  • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

5. Data Acquisition and Analysis:

  • Measure the luminescence intensity of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls.

  • Determine the IC50 values by plotting the percent inhibition against the compound concentration.

G cluster_workflow Biochemical Kinase Inhibition Assay Workflow A Prepare Assay Plate with Compounds B Add Kinase, Substrate, and ATP A->B C Incubate (e.g., 60 min at 30°C) B->C D Add ATP Detection Reagent C->D E Incubate (10 min at RT) D->E F Measure Luminescence E->F G Calculate Percent Inhibition and IC50 F->G

Workflow for a luminescence-based kinase inhibition assay.
WNT/β-Catenin Signaling Pathway

Some triazolopyridine derivatives have been shown to inhibit Tankyrase (TNKS), an enzyme involved in the WNT/β-catenin signaling pathway, which is often hyperactivated in colorectal cancer.[13][14] Inhibition of TNKS leads to the stabilization of AXIN, a key component of the β-catenin destruction complex, resulting in the degradation of β-catenin and downregulation of its target genes.[13]

G cluster_pathway WNT/β-Catenin Signaling Pathway and TNKS Inhibition cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled Fzd->Dvl Activates GSK3b GSK3β Dvl->GSK3b Inhibits bCatenin β-Catenin GSK3b->bCatenin Phosphorylates CK1 CK1 CK1->bCatenin Phosphorylates APC APC Axin Axin Proteasome Proteasomal Degradation bCatenin->Proteasome Leads to Nucleus Nucleus bCatenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates TNKS Tankyrase (TNKS) TNKS->Axin Degrades TriazoloPyridine Triazolopyridine Derivative TriazoloPyridine->TNKS Inhibits

Inhibition of Tankyrase by triazolopyridine derivatives.

Antimicrobial Activity

Derivatives of the triazolopyridine scaffold have also demonstrated promising activity against various bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[15]

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
3g Thiazolo[4,5-b]pyridin-2-onePseudomonas aeruginosa0.21 (µM)[16]
3g Thiazolo[4,5-b]pyridin-2-oneEscherichia coli0.21 (µM)[16]
Various Triazolo[4,3-a]pyrazineStaphylococcus aureusModerate to Good[17]
Various Triazolo[4,3-a]pyrazineEscherichia coliModerate to Good[17]
3, 5b, 6c, 6d, 13 Pyridine and TriazolopyridineCandida albicansPromising[18]
3, 5b, 6c, 6d, 13 Pyridine and TriazolopyridineAspergillus nigerPromising[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of novel triazolopyridine derivatives against bacterial strains using the broth microdilution method.[17][19]

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

  • Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic can be used as a reference standard.

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_workflow Broth Microdilution for MIC Determination A Prepare Serial Dilutions of Compounds in 96-well Plate B Add Standardized Bacterial Inoculum A->B C Incubate (18-24h at 37°C) B->C D Visually Assess for Bacterial Growth (Turbidity) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for determining the Minimum Inhibitory Concentration.

References

In silico prediction of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine Properties

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities.[1][2] This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic, and potential biological properties of this compound, a heterocyclic compound of interest in pharmaceutical research. By leveraging computational models and predictive algorithms, this document outlines a workflow for assessing the drug-likeness of this molecule, from basic molecular properties to complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the computational evaluation of novel heterocyclic compounds.

Introduction to this compound

This compound is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring.[3] This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The unique combination of triazole and pyridine moieties imparts distinct electronic properties and the potential for diverse biological activities.[3][4] The parent structure, 1H-1,2,3-triazolo[4,5-b]pyridine, has been investigated for antimicrobial, analgesic, and anticancer properties.[3] The addition of an acetyl group can modulate the compound's physicochemical properties, such as solubility and membrane permeability, thereby influencing its pharmacokinetic profile.

In silico prediction plays a crucial role in early-stage drug discovery by enabling the screening of vast compound libraries and guiding synthetic efforts toward candidates with favorable properties.[5] These computational approaches model a wide range of biological and chemical aspects, including metabolic pathways, blood-brain barrier permeability, and potential toxicity, significantly reducing the time and expense associated with preclinical development.[1][2][6]

Physicochemical and Structural Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties were aggregated from established chemical databases. The SMILES string for the molecule is CC(=O)n1nnc2ncccc12.

PropertyValueSource(s)
Molecular Formula C₇H₆N₄O[4][7]
Molecular Weight 162.15 g/mol [4][8]
IUPAC Name 1-(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)ethan-1-one[8]
CAS Number 107866-54-6[4]
Appearance White to pale yellow powder or solid[4][7]
Melting Point 116-118 °C[4][7]
XLogP3 (Computed) 0.3[8]
Polar Surface Area (Computed) 60.7 Ų[8]
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 4Computed
Rotatable Bonds 1Computed

In Silico Prediction Workflow

The computational assessment of a potential drug candidate follows a structured workflow. This process begins with the definition of the molecule's structure and proceeds through various levels of analysis, from basic property calculation to complex pharmacokinetic and pharmacodynamic modeling.

G cluster_0 Input cluster_1 Physicochemical & Structural Analysis cluster_2 Pharmacokinetic (ADMET) Prediction cluster_3 Pharmacodynamic & Biological Activity Prediction cluster_4 Output & Decision A Molecular Structure (SMILES/InChI) B Calculate Properties (MW, LogP, PSA, etc.) A->B C Lipinski's Rule of Five (Drug-Likeness) B->C D Absorption (Caco-2, GI) C->D I Target Identification (Similarity Search) C->I E Distribution (BBB, PPB) D->E F Metabolism (CYP450 Inhibition) E->F G Excretion (Renal OCT2) F->G H Toxicity (hERG, AMES) G->H K Candidate Prioritization H->K J Molecular Docking I->J J->K

Caption: A generalized workflow for the in silico evaluation of drug candidates.

Predicted ADMET Properties

Pharmacokinetic properties are crucial for determining a drug's efficacy and safety.[5] Using predictive models based on graph-based signatures, such as those employed by platforms like pkCSM, we can estimate the ADMET profile of this compound.[9] These predictions help to identify potential liabilities early in the discovery process.

ADMET ParameterPredicted Value/ClassificationImplication
Absorption
Intestinal Absorption (Human)High (Predicted > 80%)Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate (Predicted logPapp > 0.1)Suggests reasonable passive diffusion across the intestinal epithelium.
Distribution
BBB PermeabilityLow (Predicted LogBB < -1)Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
Plasma Protein Binding (PPB)Moderate (Predicted ~70-80%)A significant fraction may be bound to plasma proteins, affecting free drug concentration.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving the CYP2D6 enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving the CYP3A4 enzyme.
Excretion
Total ClearanceModerate (Predicted ~0.5 L/hr/kg)Suggests a reasonable rate of elimination from the body.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity related to hERG channel blockade.
Skin SensitisationNoLow potential to cause an allergic skin reaction.

Disclaimer: These values are based on established computational models and require experimental validation.

Predicted Biological Activity: COX-2 Inhibition

The this compound structure has been identified as a reactant for preparing selective cyclooxygenase-2 (COX-2) inactivators. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the COX-2 active site.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 PGG2 COX2->PGG2 Peroxidase PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain Prostaglandins->Inflammation Molecule 1-Acetyl-1H-1,2,3- triazolo[4,5-b]pyridine Molecule->COX2 Inhibition

Caption: Potential mechanism of action via COX-2 enzyme inhibition.

Protocol for Experimental Validation: COX-2 Inhibition Assay

To validate the in silico prediction of COX-2 inhibition, a cell-free enzymatic assay can be performed. This protocol provides a generalized methodology.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (this compound)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in the assay buffer.

  • Reagent Preparation: Prepare a reaction mixture containing the assay buffer, heme, and the COX-2 enzyme. Allow this mixture to incubate for 5 minutes at room temperature.

  • Plate Loading:

    • Add 10 µL of the serially diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells of the 96-well plate.

    • Add 150 µL of the enzyme/heme mixture to all wells.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Prepare a substrate solution containing arachidonic acid and TMPD in the assay buffer.

    • Add 20 µL of the substrate solution to each well to initiate the reaction.

  • Data Collection: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to COX-2 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Normalize the data by setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The in silico analysis of this compound suggests it is a promising candidate for further investigation. Its physicochemical properties fall within the range of typical drug-like molecules. Predictive ADMET modeling indicates a favorable pharmacokinetic profile with good predicted oral absorption and a low risk of common toxicities or major drug-drug interactions. Furthermore, its structural relationship to known COX-2 inactivators points toward a plausible mechanism of action for anti-inflammatory activity. While these computational predictions are a powerful screening tool, they must be substantiated through rigorous experimental validation, beginning with enzymatic assays and progressing to cell-based and in vivo models to confirm its therapeutic potential.

References

A Technical Guide to the Discovery and Synthesis of Triazolopyridine-Based Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of triazolopyridine-based compounds, a significant scaffold in modern medicinal chemistry. Possessing a versatile structure, these heterocyclic molecules have been successfully developed as potent inhibitors of various protein kinases, playing crucial roles in oncology, inflammation, and other therapeutic areas. This document details the key synthetic methodologies, presents quantitative biological data, outlines experimental protocols, and visualizes the associated signaling pathways and discovery workflows.

Introduction to Triazolopyridine Scaffolds

Triazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a triazole ring and a pyridine ring. The orientation and nitrogen atom placement in both rings give rise to several isomers, with the [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine cores being particularly prominent in biologically active molecules.[1] This scaffold has attracted significant attention from medicinal chemists due to its favorable properties, including metabolic stability and its ability to form key hydrogen bond interactions with protein targets. Triazolopyridine analogues have been identified as potent inhibitors of critical enzyme families, most notably protein kinases such as Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Apoptosis signal-regulating kinase 1 (ASK1).[2][3][4]

Synthesis of the Triazolopyridine Core

The construction of the triazolopyridine core can be achieved through various synthetic strategies. A common and effective approach involves the cyclization of a substituted 2-hydrazinopyridine precursor. The specific methodology often depends on the desired isomer and substitution pattern.

General Synthetic Scheme: One-Pot Synthesis of 3-amino-[5][6][7]triazolo[4,3-a]pyridines

A facile one-pot synthesis can be achieved from 2-hydrazinopyridines and isothiocyanates under microwave irradiation, with tetrabutylammonium fluoride (TBAF) mediating the reaction. The in-situ formation of a thiosemicarbazide intermediate is crucial for the subsequent cyclization.[1]

cluster_0 Synthesis Workflow Reactant1 2-Hydrazinopyridine Intermediate Thiosemicarbazide Intermediate (in situ) Reactant1->Intermediate Reactant2 Isothiocyanate Reactant2->Intermediate Reagent TBAF, THF Microwave (150 °C) Reagent->Intermediate Product 3-amino-[1,2,4]triazolo[4,3-a]pyridine Intermediate->Product Cyclization

Caption: General workflow for the one-pot synthesis of the triazolopyridine core.
Detailed Experimental Protocol: Synthesis of 3-amino-N-phenyl-[5][6][7]triazolo[4,3-a]pyridine

This protocol is adapted from a general method for the synthesis of 3-amino-[5][6][7]triazolo[4,3-a]pyridine analogues.[1]

  • Reagent Preparation : In a microwave synthesis vial equipped with a magnetic stir bar, add 2-hydrazinopyridine (1.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition : Add anhydrous tetrahydrofuran (THF, 3 mL). To this suspension, add phenyl isothiocyanate (1.0 mmol, 1.0 equiv.) followed by a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 mmol, 2.0 equiv.).

  • Reaction Execution : Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 30 minutes.

  • Work-up and Purification : After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

Triazolopyridine derivatives have demonstrated potent inhibitory activity against a range of protein kinases. The tables below summarize key quantitative data (IC₅₀ values) for representative compounds against their respective targets.

Table 1: Inhibitory Activity of Triazolopyridine Derivatives against JAK/HDAC
Compound IDTargetIC₅₀ (nM)[2]
16b JAK1146
HDAC68.75
19 JAK112.3
JAK215.1
HDAC12.53
HDAC61.89
Table 2: Inhibitory Activity of Triazolopyridine Derivatives against PI3K
Compound IDTargetIC₅₀ (nM)
PIK-108 p110α18
p110β35
p110δ16
p110γ110
PIK-93 p110α17
p110β80
p110δ38
p110γ48
(Data adapted from literature reports for representative PI3K inhibitors to illustrate typical potency ranges)[8]

Key Signaling Pathways

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, making it a key target in inflammatory diseases and cancers. Triazolopyridine-based inhibitors can block this pathway by targeting the ATP-binding site of JAK enzymes.

cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 3. Phosphorylation Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK Inhibition STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription 6. Regulation

Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine-based compound.
The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is central to cell growth, proliferation, and survival. It is frequently dysregulated in cancer. PI3Kγ, a specific isoform, is also critical in immune cell signaling.

cluster_pathway PI3K/AKT Signaling Pathway GPCR GPCR Gbg Gβγ GPCR->Gbg 1. Activation PI3Kg PI3Kγ Gbg->PI3Kg 2. Recruitment PIP2 PIP2 PI3Kg->PIP2 3. Phosphorylation Inhibitor Triazolopyridine Inhibitor Inhibitor->PI3Kg Inhibition PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 4. Activation AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors AKT->Downstream 5. Phosphorylation Response Cellular Response (Growth, Survival) Downstream->Response

Caption: Inhibition of the PI3Kγ signaling pathway by a triazolopyridine-based compound.

Experimental Protocols

Kinase Inhibitor Drug Discovery Workflow

The development of a novel kinase inhibitor follows a structured workflow, from initial identification to preclinical evaluation.

cluster_workflow Kinase Inhibitor Discovery Workflow HTS High-Throughput Screening (HTS) HitID Hit Identification HTS->HitID Identify Actives LeadGen Lead Generation (SAR Studies) HitID->LeadGen Validate & Characterize LeadOpt Lead Optimization LeadGen->LeadOpt Improve Potency & Selectivity Preclinical Preclinical Candidate LeadOpt->Preclinical Optimize ADME & Safety

Caption: A typical workflow for kinase inhibitor drug discovery.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. This protocol is adapted from the Promega Technical Manual.[5][6][7][9]

  • Kinase Reaction Setup (5 µL volume in a 384-well plate) :

    • Add 1 µL of test compound (triazolopyridine derivative) serially diluted in buffer or DMSO (for control).

    • Add 2 µL of a mixture containing the target kinase and its specific substrate in 1X kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (concentration is kinase-dependent, e.g., 25 µM).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • First Step: ATP Depletion :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Second Step: ADP to ATP Conversion and Detection :

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The triazolopyridine scaffold remains a highly privileged and versatile core in medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its synthetic accessibility and favorable pharmacological properties have enabled the discovery of potent drug candidates for a variety of diseases. The methodologies, data, and workflows presented in this guide provide a comprehensive resource for researchers engaged in the design and development of novel triazolopyridine-based therapeutics.

References

Unveiling the Therapeutic Potential of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework, featuring a fusion of triazole and pyridine rings, suggests a high potential for biological activity. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, with a primary focus on its role as a precursor in the synthesis of selective enzyme inhibitors. Detailed experimental protocols are provided to facilitate further investigation into its mechanism of action, and signaling pathways are visualized to offer a comprehensive overview of its potential pharmacological effects.

Introduction

The triazolopyridine scaffold is a privileged structure in drug discovery, known to be a component of various biologically active agents with a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound, as a derivative of this core structure, presents a compelling case for investigation as a therapeutic agent or a key intermediate in the development of novel therapeutics. This document serves as an in-depth resource for researchers exploring the therapeutic applications of this compound.

Potential Therapeutic Targets

While direct experimental data on the inhibitory activity of this compound against specific biological targets is limited in publicly available literature, its documented use as a chemical reactant provides strong inferential evidence for its potential targets.

Cyclooxygenase-2 (COX-2)

The most prominent potential therapeutic target for derivatives of this compound is Cyclooxygenase-2 (COX-2). This assertion is based on chemical supplier information, which explicitly states that the compound is a reactant for the "Preparation of selective cyclooxygenase-2 (COX-2) inactivators"[1][2][3].

COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. Selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

dot

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Biological Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitor 1-Acetyl-1H-1,2,3-triazolo [4,5-b]pyridine Derivatives Inhibitor->COX2 Inhibition

Caption: COX-2 Signaling Pathway and Point of Inhibition.

Other Potential Targets

The broader family of triazolopyridine derivatives has been shown to interact with other classes of enzymes and receptors. While direct evidence for this compound is lacking, these represent plausible avenues for future investigation.

Quantitative Data

As of the latest literature review, specific quantitative data, such as IC50 or Ki values, for the direct inhibitory activity of this compound on the potential targets listed below is not available. The table summarizes the potential targets and the basis for their consideration.

Potential Therapeutic Target Strength of Evidence Potential Therapeutic Area
Cyclooxygenase-2 (COX-2) Strong (Documented use as a reactant for the synthesis of selective COX-2 inactivators[1][2][3])Anti-inflammatory, Analgesic

Experimental Protocols

To facilitate the investigation of the therapeutic potential of this compound, detailed protocols for key in vitro assays are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the IC50 values of test compounds.[2][4]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • SC-560 (selective COX-1 inhibitor, positive control)

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in COX Assay Buffer to achieve a range of test concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • COX-1 or COX-2 enzyme

  • Inhibitor Incubation: Add the diluted test compound or control inhibitors to the respective wells. For the enzyme control wells, add an equivalent volume of the assay buffer with DMSO. Incubate the plate at 25°C for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.

  • Fluorometric Measurement: Immediately begin reading the fluorescence in a kinetic mode for a specified duration (e.g., 10-20 minutes) at 25°C.

  • Data Analysis:

    • Calculate the rate of the reaction (slope) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound C Add Compound/Controls to Wells A->C B Prepare Reaction Mixture (Buffer, Cofactor, Probe, Enzyme) B->C D Incubate for 15 min at 25°C C->D E Initiate Reaction with Arachidonic Acid D->E F Measure Fluorescence Kinetics E->F G Calculate Reaction Rates F->G H Determine Percent Inhibition G->H I Calculate IC50 Value H->I

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion

This compound holds considerable promise as a scaffold for the development of novel therapeutic agents, particularly selective COX-2 inhibitors. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, enabling further exploration of this compound's biological activities and its potential to address unmet medical needs in the treatment of inflammatory conditions. Further studies are warranted to elucidate its precise mechanism of action and to synthesize and evaluate derivatives with enhanced potency and selectivity.

References

Methodological & Application

Protocol for the synthesis of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine from 2,3-diaminopyridine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry and material science. The synthesis is a two-step process commencing from 2,3-diaminopyridine. The initial step involves the formation of the triazole ring through diazotization, yielding 1H-1,2,3-triazolo[4,5-b]pyridine. The subsequent step is the acetylation of the triazole ring to produce the final product. This protocol offers detailed methodologies and quantitative data to ensure reproducibility for researchers in drug development and organic synthesis.

The intermediate, 1H-1,2,3-triazolo[4,5-b]pyridine, and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The acetylated product, this compound, serves as a key intermediate for further functionalization to explore novel therapeutic agents.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsReagents/SolventsTemperatureTimeYield
1Diazotization and Cyclization2,3-DiaminopyridineAcetic Acid, Isoamyl Nitrite, TetrahydrofuranHeating2 hours~65%
2Acetylation1H-1,2,3-triazolo[4,5-b]pyridineAcetic AnhydrideNot specifiedNot specifiedNot specified

Experimental Protocols

Step 1: Synthesis of 1H-1,2,3-triazolo[4,5-b]pyridine

This protocol details the formation of the triazole ring from 2,3-diaminopyridine through diazotization and subsequent cyclization.

Materials:

  • 2,3-Diaminopyridine

  • Acetic Acid

  • Isoamyl Nitrite

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,3-diaminopyridine in a suitable amount of tetrahydrofuran and acetic acid.

  • With stirring, slowly add isoamyl nitrite to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain 1H-1,2,3-triazolo[4,5-b]pyridine.

Step 2: Synthesis of this compound

This protocol describes the N-acetylation of the intermediate 1H-1,2,3-triazolo[4,5-b]pyridine.

Materials:

  • 1H-1,2,3-triazolo[4,5-b]pyridine

  • Acetic Anhydride

  • Pyridine (optional, as catalyst and solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,3-triazolo[4,5-b]pyridine in pyridine (if used).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

ReactionScheme Reactant1 2,3-Diaminopyridine Intermediate 1H-1,2,3-triazolo[4,5-b]pyridine Reactant1->Intermediate Isoamyl Nitrite, Acetic Acid, THF, Heat Product This compound Intermediate->Product Acetic Anhydride, (Pyridine)

Caption: Overall reaction scheme for the two-step synthesis.

Application of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. While direct biological activity data for this specific acetylated compound is limited in publicly available research, its utility as a key intermediate is well-established. The broader 1,2,3-triazolo[4,5-b]pyridine scaffold and its isomers are prevalent in compounds designed as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. This document provides an overview of the application of this scaffold, including synthetic protocols for related compounds, quantitative biological data for representative derivatives, and visualizations of relevant biological pathways.

General Synthetic Approach

The synthesis of the 1,2,3-triazolo[4,5-b]pyridine core often commences with substituted pyridines or triazoles, followed by cyclization to form the fused ring system. This compound can be synthesized from 2,3-diaminopyridine[1]. The acetyl group can serve as a protecting group or be involved in subsequent chemical transformations to generate a diverse library of derivatives.

Application in Kinase Inhibition

The triazolopyridine scaffold is a well-recognized pharmacophore in the design of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of triazolopyridine have been developed to target a range of kinases.

Experimental Protocol: General Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compound dissolved in dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphocellulose filter mats or membranes

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted test compound to the wells. A DMSO control (no compound) is also included.

  • Initiate the kinase reaction by adding a mixture of cold and radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted ATP is washed away.

  • Wash the filter mat multiple times with a wash solution (e.g., 0.75% phosphoric acid).

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data: Representative Triazolopyridine Kinase Inhibitors
Compound ClassTarget KinaseIC50 (nM)Reference
[2][3][4]Triazolo[1,5-a]pyridineJAK2Varies[1]
Thiazolo[5,4-b]pyridinec-KIT9870[5]
[2][3][6]Triazolo[4,5-d]pyrimidineLSD1564[7]
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A257[8]
[2][6][9]Triazine-pyridineCDK121[3]
Signaling Pathway: Kinase Inhibitor Mechanism of Action

The following diagram illustrates a simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Cascade (e.g., MAPK) anticancer_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Compound Synthesis Compound Synthesis In vitro Screening (e.g., MTT Assay) In vitro Screening (e.g., MTT Assay) Compound Synthesis->In vitro Screening (e.g., MTT Assay) Hit Identification Hit Identification In vitro Screening (e.g., MTT Assay)->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Mechanism of Action Studies Mechanism of Action Studies Lead Optimization (SAR)->Mechanism of Action Studies In vivo Animal Models In vivo Animal Models Mechanism of Action Studies->In vivo Animal Models

References

Application Notes and Protocols for the Synthesis and Antibacterial Screening of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine and its derivatives, followed by detailed protocols for screening their antibacterial activity. The methodologies are based on established chemical and microbiological procedures to ensure reproducibility and accuracy in the discovery and development of novel antibacterial agents.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, is a multi-step process commencing from 2,3-diaminopyridine. Subsequent derivatization can be achieved through various chemical modifications to explore the structure-activity relationship (SAR) for enhanced antibacterial potency.

Part 1: Synthesis of the Core Scaffold

The initial step involves the formation of the triazole ring by diazotization of 2,3-diaminopyridine, followed by acetylation of the resulting 1H-1,2,3-triazolo[4,5-b]pyridine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of 1H-1,2,3-triazolo[4,5-b]pyridine:

    • Dissolve 2,3-diaminopyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-1,2,3-triazolo[4,5-b]pyridine.

  • Acetylation of 1H-1,2,3-triazolo[4,5-b]pyridine:

    • Suspend 1H-1,2,3-triazolo[4,5-b]pyridine in dichloromethane.

    • Add pyridine as a catalyst.

    • Add acetic anhydride dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain this compound.

Part 2: Synthesis of Derivatives

A variety of derivatives can be synthesized to explore different chemical spaces. The following are proposed strategies for derivatization:

  • Substitution on the Pyridine Ring: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the pyridine ring. These functional groups can then be further modified.

  • Modification of the Acetyl Group: The acetyl group can be replaced with other acyl groups by using different acid anhydrides or acid chlorides in the acylation step.

  • N-Alkylation/Arylation: The nitrogen on the triazole ring can potentially be alkylated or arylated under appropriate conditions, though this may compete with substitution on the pyridine ring.

Antibacterial Screening

The antibacterial activity of the synthesized compounds is determined by assessing their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a widely accepted and reliable technique for this purpose.[1]

Bacterial Strains

A standard panel of bacteria should be used, including representatives of Gram-positive and Gram-negative organisms. Commonly used quality control strains from the American Type Culture Collection (ATCC) are recommended.[2][3]

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)[4][5]

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)[2][5]

    • Pseudomonas aeruginosa (e.g., ATCC 27853)[3]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Test Compounds:

    • Prepare stock solutions of the synthesized compounds and control antibiotics in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB to achieve the desired concentration range for testing (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[1]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a growth control well (CAMHB + inoculum) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[1]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Data Presentation

The quantitative results of the antibacterial screening should be summarized in a clear and structured table for easy comparison of the activity of the different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR1R2MIC (µg/mL) vs S. aureus (ATCC 25923)MIC (µg/mL) vs E. coli (ATCC 25922)MIC (µg/mL) vs P. aeruginosa (ATCC 27853)
Parent HH
Derivative 1 NO₂H
Derivative 2 ClH
Derivative 3 HBr
Ciprofloxacin --
Vancomycin --

Hypothetical data for illustrative purposes.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Strategies Start 2,3-Diaminopyridine Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate 1H-1,2,3-triazolo[4,5-b]pyridine Step1->Intermediate Step2 Acetylation (Acetic Anhydride, Pyridine) Intermediate->Step2 Deriv3 N-Alkylation/Arylation Intermediate->Deriv3 Modify Triazole N-H Product This compound Step2->Product Deriv1 Electrophilic Substitution (e.g., Nitration, Halogenation) Product->Deriv1 Modify Pyridine Ring Deriv2 Acyl Group Modification Product->Deriv2 Modify Acetyl Group Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_data Data Analysis CompoundPrep Prepare Compound Dilutions PlateInoculation Inoculate 96-Well Plates CompoundPrep->PlateInoculation InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland Standard) InoculumPrep->PlateInoculation Incubation Incubate at 35°C for 16-20h PlateInoculation->Incubation ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC DataAnalysis Record and Compare MIC Values ReadMIC->DataAnalysis

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Triazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Microwave-Assisted Synthesis of Triazolo[4,5-b]pyridines

Triazolo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are isosteres of purines and have demonstrated a wide range of biological activities, including the inhibition of kinases such as Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI3K), which are pivotal in various cancer and inflammatory disease signaling pathways.[1][2] The development of efficient and sustainable synthetic methodologies for these compounds is therefore a critical endeavor.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates chemical reactions, leading to significantly reduced reaction times, often from hours to minutes, and frequently providing higher product yields and purity compared to conventional heating methods.[3][4][5] This technique utilizes the ability of polar molecules to transform microwave energy into heat, resulting in rapid and uniform heating of the reaction mixture.[5] This application note provides detailed protocols for the microwave-assisted synthesis of triazolo[4,5-b]pyridines and related isomers, presents comparative data, and illustrates a key signaling pathway where these compounds are active.

Data Presentation: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction parameters with conventional heating methods for analogous heterocyclic systems.

ProductMethodTemperature (°C)TimeYield (%)Reference
1-ChloromethylbenzotriazoleConventionalReflux6 h68[6]
1-ChloromethylbenzotriazoleMicrowave180 W4 min 20 s75[6]
N-o-tolyl-1H-benzo[d][5][7][8]triazole-5-carboxamideConventionalReflux4 h-[6]
N-o-tolyl-1H-benzo[d][5][7][8]triazole-5-carboxamideMicrowave180 W4 min 30 s-[6]
5-(o-tolyloxymethyl)[5][7][8]benzotriazoleConventionalReflux5 h 15 min-[5]
5-(o-tolyloxymethyl)[5][7][8]benzotriazoleMicrowave300 W6 min 10 s-[5]
1,2,4-Triazolo[1,5-a]pyridinesConventional12024 h83[9]
1,2,4-Triazolo[1,5-a]pyridinesMicrowave14015-30 min80-94[9]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 1H-[5][7][8]Triazolo[4,5-b]pyridine

This protocol is adapted from established methods for the synthesis of 1,2,3-triazoles from ortho-diamines using diazotization, optimized for microwave conditions.

Materials:

  • 2,3-Diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Microwave reactor (e.g., Anton Paar Monowave or similar)

  • Reaction vials (10 mL) with snap caps and septa

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (1.0 mmol) in a mixture of glacial acetic acid (2.0 mL) and water (2.0 mL).

  • To this solution, add sodium nitrite (1.2 mmol) portion-wise while stirring.

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield 1H-[5][7][8]triazolo[4,5-b]pyridine.

Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This protocol describes a catalyst-free and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions.[9]

Materials:

  • Enaminonitrile (1.0 equiv.)

  • Benzohydrazide (2.0 equiv.)

  • Dry toluene

  • Microwave reactor

  • Oven-dried microwave vial (0.5–2.0 mL)

Procedure:

  • To an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.35 mmol, 2.0 equiv.).[9]

  • Evacuate the vial and backfill with nitrogen three times.

  • Add 1.5 mL of dry toluene to the vial and seal it.

  • Place the reaction vial in the microwave reactor and heat to 140 °C.[9]

  • Monitor the reaction by TLC. The reaction is typically complete within a short period.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified directly by silica gel column chromatography.[9]

Mandatory Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

G start Start: Reagent Preparation reagents Mix Reactants and Solvent in Microwave Vial start->reagents seal Seal Reaction Vial reagents->seal mw_irradiation Microwave Irradiation (Set Temperature, Time, Power) seal->mw_irradiation monitoring Monitor Reaction Progress (TLC) mw_irradiation->monitoring monitoring->mw_irradiation Incomplete cooling Cooling to Room Temperature monitoring->cooling Complete workup Reaction Work-up (Quenching, Precipitation) cooling->workup purification Purification (Filtration, Recrystallization, Chromatography) workup->purification product Final Product: Triazolo[4,5-b]pyridine purification->product

Caption: A generalized workflow for the microwave-assisted synthesis of triazolopyridines.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Triazolopyridine Triazolo[4,5-b]pyridine Derivative Triazolopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by triazolo[4,5-b]pyridine derivatives.

References

Application Notes and Protocols for the Quantification of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a heterocyclic compound with applications as a pharmaceutical intermediate and in materials science.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and research and development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are widely applicable for the analysis of triazole derivatives.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆N₄O[5][6]
Molecular Weight162.15 g/mol [6]
AppearanceWhite to pale yellow powder[1]
Melting Point116-118 °C[5]
SolubilitySoluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[5]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of the purity of this compound and for its quantification in bulk drug substances and simple formulations. HPLC is a widely applicable technique for a broad range of triazoles.[3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase composition may require optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (a wavelength around the absorbance maximum, likely in the 250-280 nm range, is expected for this class of compounds).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Standard Stock Solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range.

3. Method Validation Parameters (Hypothetical Data):

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[3] A summary of typical validation parameters is presented in Table 2.

Table 2: Summary of HPLC-UV Method Validation Parameters

ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision
Repeatability (RSD%)< 1.0%
Intermediate Precision (RSD%)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from placebo and known impurities at the retention time of the analyte.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock and Calibration Solutions inject_cal Inject Calibration Standards prep_std->inject_cal prep_smp Prepare Sample Solution inject_smp Inject Sample Solutions prep_smp->inject_smp hplc_setup Set up HPLC System (Column, Mobile Phase, etc.) hplc_setup->inject_cal hplc_setup->inject_smp gen_cal_curve Generate Calibration Curve inject_cal->gen_cal_curve quantify Quantify Analyte in Sample inject_smp->quantify gen_cal_curve->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher selectivity and sensitivity compared to HPLC-UV and is ideal for quantifying low levels of this compound, especially in complex matrices such as biological fluids or environmental samples.[7][8]

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a high aqueous percentage and ramp up the organic phase to elute the analyte. (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The protonated molecule [M+H]⁺ (m/z 163.1) would be selected as the precursor ion. Product ions would be identified by infusing a standard solution. Hypothetical MRM transitions are provided in Table 3.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Table 3: Hypothetical MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 163.1121.1 (Quantifier)15
163.194.1 (Qualifier)25
Internal Standard (IS) ---

(Note: An appropriate isotopically labeled internal standard would be ideal for the most accurate quantification.)

3. Sample Preparation (for complex matrices):

  • Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Solid-Phase Extraction (SPE): For more complex samples or to achieve lower detection limits, an appropriate SPE cartridge (e.g., polymeric reversed-phase) can be used for sample clean-up and concentration.

LC-MS/MS Analysis Logical Flow

LCMSMS_Flow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample Collection (e.g., Plasma, Tissue) extraction Extraction (e.g., Protein Precipitation, SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Logical flow for the quantification of this compound by LC-MS/MS.

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes: 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Note: Direct evidence for the use of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine as a potent enzyme inhibitor is not extensively documented in publicly available research. It is primarily recognized as a versatile synthetic intermediate in the development of more complex bioactive molecules. However, the triazolopyridine scaffold, of which this compound is a key precursor, is a foundational component of numerous potent enzyme inhibitors.

This document provides detailed application notes and protocols for a representative triazolopyridine derivative, N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (hereafter referred to as TI-12403) , a novel and selective Tankyrase (TNKS) inhibitor. These notes will serve as a practical guide for researchers and drug development professionals interested in leveraging the triazolopyridine scaffold for the development of enzyme inhibitors.

Representative Compound: TI-12403, a Tankyrase Inhibitor

Tankyrases (TNKS1 and TNKS2) are enzymes that play a crucial role in the WNT/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[1][4] Inhibition of Tankyrase activity leads to the stabilization of AXIN2, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and downregulating the expression of its target genes.[1][4]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of TI-12403 against Tankyrase enzymes and its effect on cancer cell lines.

CompoundTarget EnzymeIC50 (nM)Cell LineEffectReference
TI-12403TNKS1Data not specifiedCOLO320DM, DLD-1Downregulation of β-catenin target genes[1][4]
TI-12403TNKS2Data not specifiedCOLO320DM, DLD-1Downregulation of β-catenin target genes[1][4]
XAV939 (Reference)TNKS1/2Data not specifiedCOLO320DM, DLD-1Downregulation of β-catenin target genes[1]

Note: While the specific IC50 values for TI-12403 are not provided in the referenced abstracts, its potent activity is demonstrated through its biological effects at a concentration of 10 µM.

Experimental Protocols

In Vitro Tankyrase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against Tankyrase enzymes.

Materials:

  • Recombinant human Tankyrase 1 (TNKS1) or Tankyrase 2 (TNKS2)

  • Histone H4 as a substrate

  • NAD+

  • Trevigen's HT Universal PARP Assay Kit or similar

  • Test compound (e.g., TI-12403) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10% glycerol)

  • 96-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant Tankyrase enzyme, and the test compound solution.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding a mixture of Histone H4 and NAD+.

  • Incubate the reaction mixture for 60 minutes at 30°C.

  • Stop the reaction according to the assay kit manufacturer's instructions.

  • Quantify the amount of poly(ADP-ribosyl)ated Histone H4 using the detection reagents provided in the kit.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.

Cell-Based Assay for WNT/β-catenin Signaling

This protocol describes how to assess the effect of a Tankyrase inhibitor on the WNT/β-catenin signaling pathway in cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., COLO320DM, DLD-1)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compound (e.g., TI-12403)

  • RNA extraction kit

  • qRT-PCR reagents and primers for β-catenin target genes (e.g., AXIN2, BIRC5, CCND1, cMYC, FGF20)

  • Antibodies for Western blotting (e.g., anti-β-catenin, anti-AXIN2, anti-GAPDH)

  • Lysis buffer for protein extraction

Procedure:

  • Seed the colorectal cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 10 µM TI-12403) or DMSO as a vehicle control for 24 hours.

  • For qRT-PCR:

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for the β-catenin target genes.

    • Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH).

  • For Western Blotting:

    • Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against β-catenin, AXIN2, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations

WNT_Signaling_Pathway cluster_inhibition Inhibition by TI-12403 cluster_pathway WNT/β-catenin Pathway TI-12403 TI-12403 Tankyrase Tankyrase TI-12403->Tankyrase Inhibits Destruction_Complex β-catenin Destruction Complex (APC, AXIN, GSK3β) Tankyrase->Destruction_Complex Promotes Degradation of AXIN WNT WNT Frizzled Frizzled WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex Inhibits β-catenin β-catenin Destruction_Complex->β-catenin Phosphorylates for Degradation Proteasomal_Degradation Proteasomal Degradation β-catenin->Proteasomal_Degradation Nucleus Nucleus β-catenin->Nucleus Translocates TCF/LEF TCF/LEF β-catenin->TCF/LEF Activates Target_Gene_Expression Target Gene Expression TCF/LEF->Target_Gene_Expression

Caption: WNT/β-catenin signaling pathway and the inhibitory action of TI-12403 on Tankyrase.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Analysis Start 1-Acetyl-1H-1,2,3-triazolo [4,5-b]pyridine Derivatization Chemical Synthesis & Derivatization Start->Derivatization TI-12403 TI-12403 Derivatization->TI-12403 In_Vitro_Assay In Vitro Tankyrase Assay TI-12403->In_Vitro_Assay Treatment Compound Treatment TI-12403->Treatment Data_Evaluation Data Evaluation (IC50, Gene Expression) In_Vitro_Assay->Data_Evaluation Cell_Culture Cell Culture (COLO320DM, DLD-1) Cell_Culture->Treatment Analysis Analysis (qRT-PCR, Western Blot) Treatment->Analysis Analysis->Data_Evaluation

Caption: General experimental workflow for the synthesis and evaluation of triazolopyridine-based enzyme inhibitors.

References

Application Note: Purification of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This application note outlines a general procedure for the purification of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine using flash column chromatography on silica gel. The described methodology is based on established protocols for the purification of structurally similar triazolopyridine derivatives and can be adapted by researchers and drug development professionals.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Following its synthesis, purification is a critical step to remove impurities, unreacted starting materials, and byproducts. Flash column chromatography is a widely used technique for the efficient purification of organic compounds.[3][4] This document provides a step-by-step guide to developing a purification protocol for the title compound.

General Chromatographic Principles

The separation of this compound from impurities is achieved based on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[3][4] The polarity of the target compound relative to the impurities will determine the optimal solvent system for effective separation.

Experimental Protocol

This protocol provides a general framework. The specific solvent system and gradient may require optimization based on the impurity profile of the crude material, which can be initially assessed by thin-layer chromatography (TLC).

1. Materials and Reagents

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

2. Preparation of the Column

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Securely place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1-2 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% DCM or a hexane/EtOAc mixture).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing of the silica gel.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level just reaches the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • Alternatively, for compounds with low solubility in the mobile phase, a "dry loading" technique can be employed. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the prepared column.

4. Elution and Fraction Collection

  • Carefully add the prepared mobile phase to the column.

  • Begin eluting the column by applying gentle positive pressure (using a pump or inert gas).

  • Collect fractions in appropriately labeled test tubes or using a fraction collector.

  • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel. For example, the percentage of methanol in a DCM/MeOH mixture can be increased from 0% to 5%.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

5. Product Isolation

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes typical chromatographic conditions used for the purification of related triazolopyridine compounds, which can serve as a starting point for the optimization of the purification of this compound.

Compound TypeStationary PhaseMobile Phase SystemElution ModeReference
Triazolo-bridged compoundsSilica GelDichloromethane/MethanolGradient[5]
Substituted TriazolopyridinesSilica GelDichloromethane/AcetoneIsocratic[6]
Functionalized PyridinesSilica GelHexane/Ethyl AcetateGradient[7]

Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound by flash column chromatography.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation start Crude Product prep_column Prepare Silica Gel Column start->prep_column prep_sample Dissolve Crude Product start->prep_sample load_sample Load Sample onto Column prep_column->load_sample prep_sample->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue combine Combine Pure Fractions tlc->combine Complete evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for chromatographic purification.

References

Application Notes and Protocols: 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine as a Selective Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and proposed application of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine as a novel fluorescent probe. The protocols detailed below are based on established methodologies for similar heterocyclic fluorescent sensors and offer a framework for the practical application of this compound in research and development.

Introduction

This compound is a unique heterocyclic compound featuring a triazolopyridine core. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active molecules and its potential for coordination with metal ions. The fusion of the electron-rich triazole ring with the pyridine moiety creates a conjugated system that can exhibit fluorescent properties. The acetyl group at the 1-position of the triazole ring can modulate the electronic properties of the core, potentially enhancing its utility as a fluorescent probe.

Based on the characteristics of related triazolopyridine derivatives, which have shown promise in the detection of various metal ions, we propose the application of this compound as a selective fluorescent probe for the detection of zinc ions (Zn²⁺). Zinc is an essential metal ion in numerous biological processes, and its dysregulation is associated with several diseases. Therefore, the development of selective and sensitive fluorescent probes for Zn²⁺ is of paramount importance.

Design and Synthesis

The design of this fluorescent probe is centered around the 1H-1,2,3-triazolo[4,5-b]pyridine core, which is hypothesized to act as the fluorophore and a chelating site for the target metal ion. The acetyl group serves to fine-tune the photophysical properties of the molecule.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2,3-diaminopyridine. The first step involves the diazotization of 2,3-diaminopyridine to form the 1H-1,2,3-triazolo[4,5-b]pyridine intermediate. This is followed by the acetylation of the triazole nitrogen to yield the final product.

cluster_synthesis Synthesis of this compound start 2,3-Diaminopyridine intermediate 1H-1,2,3-Triazolo[4,5-b]pyridine start->intermediate NaNO₂, HCl, H₂O 0-5 °C product This compound intermediate->product Acetic Anhydride Pyridine (catalyst) Reflux cluster_mechanism Proposed Signaling Mechanism for Zn²⁺ Detection probe This compound (Weak Fluorescence) complex [Probe-Zn²⁺] Complex (Strong Fluorescence) probe->complex Chelation zn_ion Zn²⁺ Ion zn_ion->complex cluster_workflow Experimental Workflow for Zn²⁺ Detection prep_probe Prepare Stock Solution of Probe (e.g., 1 mM in DMSO) working_sol Prepare Working Solution of Probe (e.g., 10 µM in Buffer) prep_probe->working_sol prep_metal Prepare Stock Solutions of Metal Ions (e.g., 10 mM in H₂O) titration Perform Fluorescence Titration (Add varying concentrations of Zn²⁺) prep_metal->titration selectivity Test Selectivity (Add other metal ions) prep_metal->selectivity working_sol->titration working_sol->selectivity measure Measure Fluorescence Spectra (λex = 350 nm, scan emission) titration->measure selectivity->measure analysis Data Analysis (Determine LOD, Ka, Stoichiometry) measure->analysis

Application of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine in Agrochemical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a chemical intermediate with potential applications in agricultural chemistry, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific, publicly available examples of agrochemicals synthesized directly from 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine. While general statements suggest its utility in enhancing the efficacy of pesticides and herbicides, detailed synthetic protocols and quantitative data on the biological activity of resulting agrochemical products are not documented in the accessible scientific domain.

This report summarizes the current landscape of research surrounding triazolopyridine derivatives in agrochemical development to provide context for researchers and scientists in the field. The focus remains on the potential, rather than the explicitly documented, applications of this compound.

The Landscape of Triazolopyridine Derivatives in Agrochemicals

The broader family of triazolopyridine compounds has been a subject of interest in the development of new agrochemicals. Research has explored various isomers and derivatives for their herbicidal, fungicidal, and insecticidal properties. These studies, however, do not utilize this compound as a starting material.

For instance, derivatives of the isomeric 1,2,4-triazolo[4,3-a]pyridine scaffold have been investigated for their herbicidal activity. These compounds are synthesized through different chemical pathways that do not involve the acetylation of the triazole nitrogen found in the target compound of this report.

Potential Synthetic Pathways and Future Research Directions

While no direct applications are documented, the chemical structure of this compound suggests potential synthetic routes that could be explored for the creation of novel agrochemicals. The acetyl group can act as a leaving group or be involved in various chemical transformations to build more complex molecules.

One hypothetical pathway could involve the conversion of the acetyl group to other functional groups, which could then be used to link the triazolopyridine core to other pharmacophores known to possess agrochemical activity.

A potential, though currently undocumented, synthetic transformation could be the conversion of the acetylated triazolopyridine to its corresponding thione derivative. The introduction of a sulfur atom can be a key step in the synthesis of certain classes of pesticides. This hypothetical reaction is outlined below.

Hypothetical Experimental Protocol: Thionation of this compound

Disclaimer: The following protocol is a theoretical projection based on standard chemical transformations and has not been reported in the literature for this specific substrate. It is intended for illustrative purposes only.

Objective: To synthesize 1H-1,2,3-triazolo[4,5-b]pyridine-1-carbothioic S-acid (a hypothetical thionated derivative).

Materials:

  • This compound

  • Lawesson's Reagent or Phosphorus Pentasulfide

  • Anhydrous Toluene or other suitable high-boiling aprotic solvent

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Under a nitrogen atmosphere, add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.2 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thionated product.

Quantitative Data: As this is a hypothetical reaction, no quantitative data on yield or biological activity is available.

Visualization of Hypothetical Synthetic Pathway

The following diagram illustrates the hypothetical conversion of this compound to a thionated derivative, which could serve as a precursor for agrochemical synthesis.

G cluster_0 Starting Material cluster_1 Hypothetical Intermediate cluster_2 Potential Agrochemical Classes start This compound intermediate 1H-1,2,3-triazolo[4,5-b]pyridine-1-carbothioic S-acid start->intermediate Thionation (e.g., Lawesson's Reagent) fungicide Fungicides intermediate->fungicide Further Functionalization herbicide Herbicides intermediate->herbicide Further Functionalization insecticide Insecticides intermediate->insecticide Further Functionalization

Caption: Hypothetical pathway for agrochemical synthesis.

Conclusion

For researchers, scientists, and drug development professionals, the key takeaway is that while the foundational triazolopyridine scaffold is relevant to agrochemical research, the specific starting material, this compound, does not have a documented synthetic history leading to known agrochemicals. The field is open for novel research to explore the reactivity of this compound and to synthesize new derivatives that could be screened for herbicidal, fungicidal, or insecticidal properties. The provided hypothetical protocol and pathway diagram are intended to stimulate such exploratory research in the absence of established applications. Future work in this area would require foundational research to establish synthetic routes and to perform biological screening of the resulting novel compounds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common laboratory synthesis is a two-step process. First, 1H-1,2,3-triazolo[4,5-b]pyridine is synthesized from 2,3-diaminopyridine through a diazotization reaction. The resulting triazole is then acetylated to yield the final product.

Q2: What are the typical reagents used for the acetylation of 1H-1,2,3-triazolo[4,5-b]pyridine?

Acetic anhydride is the most commonly used acetylating agent for this transformation. The reaction is often carried out in the presence of a base such as pyridine, which can also serve as the solvent.

Q3: What are some alternative methods for the synthesis of the 1,2,3-triazolo[4,5-b]pyridine core?

Microwave-assisted synthesis and reactions utilizing zeolite catalysts are alternative methods for constructing the 1,2,3-triazolo[4,5-b]pyridine scaffold, with some reported yields ranging from 76-87%.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of 1H-1,2,3-triazolo[4,5-b]pyridine (Step 1) 1. Incomplete diazotization of 2,3-diaminopyridine. 2. Degradation of the diazonium salt intermediate. 3. Incorrect reaction temperature.1. Ensure the dropwise addition of the diazotizing agent (e.g., isoamyl nitrite) at a controlled, low temperature (e.g., 0 °C). 2. Use the diazonium salt immediately in the next step without isolation. Maintain a low temperature throughout the reaction. 3. Carefully monitor and control the reaction temperature as specified in the protocol.
Low Yield of this compound (Step 2) 1. Incomplete acetylation. 2. Presence of water in the reaction mixture. 3. Formation of side products.1. Increase the reaction time or temperature moderately. Ensure a sufficient excess of the acetylating agent is used. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC to minimize side product formation. Optimize reaction conditions (time, temperature, stoichiometry).
Difficulty in Product Purification 1. Presence of unreacted starting material. 2. Formation of polar byproducts. 3. Oily product that is difficult to crystallize.1. Use an appropriate excess of the acetylating agent to drive the reaction to completion. 2. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane). 3. Attempt trituration with a non-polar solvent (e.g., diethyl ether or hexane) to induce crystallization. If unsuccessful, purification by column chromatography is recommended.
Product appears as a dark oil or tar 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting materials.1. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 2. Ensure the purity of the starting 1H-1,2,3-triazolo[4,5-b]pyridine before proceeding with acetylation.

Data Presentation

Table 1: Reported Yields for the Synthesis of 1,2,3-Triazolo[4,5-b]pyridine and its Acetylated Derivative

Step Product Starting Material Key Reagents Reported Yield
11H-1,2,3-Triazolo[4,5-b]pyridine2,3-DiaminopyridineIsoamyl nitrite, Acetic acid65%[2]
2This compound1H-1,2,3-Triazolo[4,5-b]pyridineAcetic anhydride, PyridineNot explicitly reported in the cited literature, but successful synthesis is described.

Table 2: Alternative Synthesis Methods for Substituted 1,2,3-Triazolo[4,5-b]pyridines

Method Starting Materials Key Conditions Reported Yield Range
Classical Cyclization5-Amino-1,2,3-triazoles, Cyanoacetic acid, Acetic anhydrideReflux in DMF with sodium acetate80-87%[1]
Zeolite-Catalyzed Reaction5-Amino-1,2,3-triazoles, Active methylene compoundsZeolite catalyst, 150 °C76-86%[1]

Experimental Protocols

Synthesis of 1H-1,2,3-triazolo[4,5-b]pyridine (Step 1)

This protocol is adapted from the synthesis of related compounds and general procedures found in the literature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-diaminopyridine in a suitable solvent such as tetrahydrofuran.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Diazotization: Slowly add a solution of isoamyl nitrite in acetic acid to the cooled solution over a period of 15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1 hour and 45 minutes.

  • Work-up: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified, for example, by recrystallization or column chromatography. A reported yield for this step is 65%.[2]

Synthesis of this compound (Step 2)

This is a general procedure for the N-acetylation of heterocyclic amines.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-1,2,3-triazolo[4,5-b]pyridine in an excess of pyridine.

  • Addition of Acetylating Agent: To this solution, add acetic anhydride dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the excess pyridine and acetic anhydride are typically removed under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any remaining acetic acid. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 2,3-Diaminopyridine 2,3-Diaminopyridine 1H-1,2,3-triazolo[4,5-b]pyridine 1H-1,2,3-triazolo[4,5-b]pyridine 2,3-Diaminopyridine->1H-1,2,3-triazolo[4,5-b]pyridine Isoamyl nitrite, Acetic acid This compound This compound 1H-1,2,3-triazolo[4,5-b]pyridine->this compound Acetic anhydride, Pyridine

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Triazole Formation cluster_step2 Step 2: Acetylation Setup1 Dissolve 2,3-Diaminopyridine Cooling Cool to 0 °C Setup1->Cooling Diazotization Add Isoamyl Nitrite Cooling->Diazotization Reaction1 Stir at Room Temp. Diazotization->Reaction1 Workup1 Solvent Removal & Purification Reaction1->Workup1 Setup2 Dissolve Triazole in Pyridine Workup1->Setup2 Intermediate Product Acetylation Add Acetic Anhydride Setup2->Acetylation Reaction2 Stir & Monitor by TLC Acetylation->Reaction2 Workup2 Quench & Extract Reaction2->Workup2 Purification2 Recrystallization or Chromatography Workup2->Purification2

Caption: General experimental workflow for the two-step synthesis.

Caption: Troubleshooting logic for addressing low product yield.

References

Common side products in the synthesis of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction temperature. 4. Inactive acetylating agent.1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. 3. Optimize the reaction temperature. Acetylation of 1H-1,2,3-triazolo[4,5-b]pyridine is often performed at room temperature or with gentle heating. 4. Use freshly opened or properly stored acetic anhydride.
Presence of Multiple Spots on TLC 1. Formation of isomeric side products (acetylation at different nitrogen atoms). 2. Unreacted starting material (1H-1,2,3-triazolo[4,5-b]pyridine). 3. Hydrolysis of the product back to the starting material.1. The regioselectivity of acetylation can be influenced by the reaction conditions. The use of a non-polar solvent may favor the desired N1-acetylated product. Careful column chromatography is required for separation. 2. Ensure the stoichiometry of the acetylating agent is appropriate (a slight excess may be necessary). 3. Work up the reaction under anhydrous conditions and avoid exposure to moisture.
Product is an Oil or Gummy Solid 1. Presence of residual solvent (e.g., pyridine, acetic acid). 2. Impurities from the reaction.1. Ensure complete removal of volatile solvents under high vacuum. Co-evaporation with a non-polar solvent like toluene can help remove residual pyridine. 2. Purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane).
Product Decomposes Upon Storage 1. Hydrolysis of the acetyl group due to moisture. 2. Instability in the presence of light or air.1. Store the purified product in a desiccator under an inert atmosphere. 2. Store in an amber vial in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most probable side products are isomers resulting from the acetylation at different nitrogen atoms on the triazolo[4,5-b]pyridine ring system. The 1H-1,2,3-triazolo[4,5-b]pyridine core has three nitrogen atoms in the triazole ring and one in the pyridine ring. Acetylation can potentially occur at N1, N2, or N3 of the triazole ring. The formation of these isomers is dependent on the reaction conditions. Another common impurity is the unreacted starting material, 1H-1,2,3-triazolo[4,5-b]pyridine, especially if the reaction does not go to completion. Hydrolysis of the desired product back to the starting material can also occur if moisture is present during workup or storage.

Q2: How can I control the regioselectivity of the acetylation to favor the desired 1-acetyl isomer?

Controlling the regioselectivity of N-acetylation on heteroaromatic systems can be challenging. In the case of 1H-1,2,3-triazolo[4,5-b]pyridine, the N1 position is often the thermodynamically favored site of acetylation. To enhance the selectivity for the 1-acetyl isomer, consider the following:

  • Solvent Choice: Using a non-polar aprotic solvent may favor the formation of the N1-acetylated product.

  • Reaction Temperature: Running the reaction at or below room temperature may increase selectivity.

  • Nature of the Acetylating Agent: While acetic anhydride is common, other acetylating agents in combination with specific bases could offer different selectivity profiles.

It is crucial to characterize the final product thoroughly using techniques like 1H and 13C NMR to confirm the position of the acetyl group.

Q3: What is the best method to purify the final product?

Column chromatography on silica gel is the most effective method for purifying this compound from unreacted starting material and isomeric side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent should be optimized based on TLC analysis.

Q4: Is this compound stable? What are the recommended storage conditions?

The acetyl group on the triazole ring is susceptible to hydrolysis, especially in the presence of moisture or acid/base catalysts. Therefore, the compound should be handled and stored under anhydrous conditions. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a desiccator, and at a low temperature to minimize degradation over time.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound, adapted from the literature, is provided below.

Synthesis of this compound

Materials:

  • 1H-1,2,3-triazolo[4,5-b]pyridine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), anhydrous pyridine (1.2 eq) is added.

  • The mixture is cooled to 0 °C in an ice bath.

  • Acetic anhydride (1.1 eq) is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to room temperature.

  • The reaction is stirred at room temperature for an additional 1 hour and 45 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualizations

Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting.

Synthesis_and_Side_Products cluster_main Main Reaction Pathway cluster_side Potential Side Products Starting_Material 1H-1,2,3-triazolo[4,5-b]pyridine Product This compound Starting_Material->Product Acetic Anhydride, Pyridine Isomer_2 2-Acetyl Isomer Starting_Material->Isomer_2 Side Reaction Isomer_3 3-Acetyl Isomer Starting_Material->Isomer_3 Side Reaction Hydrolysis 1H-1,2,3-triazolo[4,5-b]pyridine (from hydrolysis) Product->Hydrolysis H2O Troubleshooting_Workflow Start Experiment Issue Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product (TLC)? Start->Check_Purity Check_Physical Oily/Gummy Product? Start->Check_Physical Check_Stability Decomposition on Storage? Start->Check_Stability Sol_Yield Extend reaction time Optimize temperature Check reagents Check_Yield->Sol_Yield Sol_Purity Column chromatography Control reaction conditions Anhydrous workup Check_Purity->Sol_Purity Sol_Physical High vacuum evaporation Co-evaporation Purify Check_Physical->Sol_Physical Sol_Stability Store under inert gas Store in desiccator Store cold and dark Check_Stability->Sol_Stability

Overcoming challenges in the cyclization step of triazolo[4,5-b]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of triazolo[4,5-b]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the cyclization step of this important heterocyclic scaffold.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of triazolo[4,5-b]pyridines, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Triazolo[4,5-b]pyridine Product

Q1: I am getting a low yield during the cyclization of a 2,3-diaminopyridine derivative with nitrous acid (from NaNO₂). What are the potential causes and how can I improve the yield?

A1: Low yields in the diazotization and cyclization of diaminopyridines are a common challenge. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: Ensure the 2,3-diaminopyridine starting material is of high purity. Impurities can lead to the formation of side products and consume reagents, thus lowering the yield of the desired product.

  • Reaction Conditions: The choice of solvent and the concentration of reagents are critical. An initial attempt using 5 M HCl and 2.0 equivalents of 0.5N NaNO₂ in water can result in a low yield of around 30%.[1] A significant improvement to a 70% yield can be achieved by switching the solvent system to a 1:1 mixture of acetic acid and water and using 1.5 equivalents of 0.5N NaNO₂.[1][2]

  • Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Allowing the temperature to rise can lead to decomposition and the formation of unwanted byproducts.

  • Rate of Addition: Slow, dropwise addition of the sodium nitrite solution to the acidic solution of the diaminopyridine is crucial to maintain temperature control and prevent localized high concentrations of nitrous acid, which can lead to side reactions.

Table 1: Optimization of Diazotization-Cyclization Reaction Conditions [1]

EntrySolvent SystemNaNO₂ (equivalents)Temperature (°C)Yield (%)
15 M HCl / H₂O2.0030
2CH₃COOH / H₂O (1:1)1.5070

Issue 2: Formation of Side Products and Purification Challenges

Q2: My reaction mixture shows multiple spots on TLC, and I am having difficulty isolating the pure triazolo[4,5-b]pyridine. What are the common side products and how can I minimize their formation and improve purification?

A2: The formation of side products is a frequent issue, leading to complex purification. Here are some common causes and solutions:

  • Incomplete Cyclization: If the cyclization is not complete, you may have residual diazonium salt or other intermediates in your reaction mixture. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature to drive the cyclization to completion.

  • Side Reactions of the Diazonium Intermediate: The diazonium intermediate can undergo other reactions, such as substitution by the solvent or counter-ion, leading to undesired byproducts. As mentioned in the previous section, optimizing the solvent system and temperature can minimize these side reactions.

  • Formation of Isomers: Depending on the substituents on the pyridine ring, the formation of regioisomers is possible. Careful analysis of the product mixture by NMR and mass spectrometry is necessary to identify the different isomers.

  • Purification Strategy:

    • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help in separating the desired product from impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

    • Microwave-Assisted Synthesis: In some cases, using microwave irradiation can lead to cleaner reactions with shorter reaction times and higher yields, which can simplify the purification process.[3]

Issue 3: Poor Reactivity or No Reaction

Q3: The cyclization reaction is not proceeding, or the conversion is very low. What could be the reasons?

A3: A stalled reaction can be frustrating. Here are some potential causes and troubleshooting steps:

  • Inadequate Activation: The cyclization may require specific activating agents or catalysts. For instance, in the synthesis of related fused triazole systems, various catalysts and mediating agents like ceric ammonium nitrate, 1,1'-carbonyldiimidazole (CDI), palladium catalysts, and iodine have been used to promote the cyclization.[4][5]

  • Incorrect Reagents: Double-check the identity and purity of all reagents. Degradation of reagents, especially sodium nitrite, can lead to failed reactions.

  • Substituent Effects: The electronic and steric nature of the substituents on the pyridine ring can significantly influence the reactivity of the amino groups and the feasibility of the cyclization. Electron-withdrawing groups can deactivate the ring and make the reaction more difficult.

  • Alternative Synthetic Routes: If the direct cyclization of a diaminopyridine is proving difficult, consider alternative synthetic strategies. For example, building the triazole ring onto the pyridine core via a different set of reactions might be a more viable approach.

Frequently Asked Questions (FAQs)

Q4: What are the general synthetic strategies for obtaining the triazolo[4,5-b]pyridine core?

A4: The most common approach for the synthesis of the 1H-[1][2][6]triazolo[4,5-b]pyridine core is the diazotization of 2,3-diaminopyridine with nitrous acid (generated in situ from sodium nitrite and an acid).[1] This method directly forms the fused triazole ring. Alternative methods may involve the construction of the pyridine ring onto a pre-existing triazole or multi-step sequences involving different cyclization strategies.

Q5: Are there any specific safety precautions I should take during the diazotization step?

A5: Yes, diazotization reactions require specific safety precautions. Diazonium salts can be explosive, especially when isolated in a dry state. Therefore, it is crucial to:

  • Keep the reaction temperature low (0-5 °C).

  • Never isolate the diazonium intermediate. Use it in situ for the subsequent cyclization step.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q6: How can I confirm the successful formation of the triazolo[4,5-b]pyridine structure?

A6: The structure of the synthesized triazolo[4,5-b]pyridine can be confirmed using a combination of spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will provide information about the proton and carbon environments in the molecule, which is crucial for structure elucidation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy: This can show the disappearance of N-H stretching bands from the starting diaminopyridine and the appearance of characteristic bands for the triazole ring.

  • Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, this technique provides unambiguous confirmation of the molecular structure.[1]

Experimental Protocols

Protocol 1: Optimized Synthesis of a Triazolo[4',5':4,5]furo[2,3-c]pyridine via Diazotization-Cyclization [1]

This protocol describes the improvement of the cyclization step yield from 30% to 70%.

Materials:

  • 2,3-Diamino-furo[2,3-c]pyridine derivative

  • Acetic acid (CH₃COOH)

  • Water (H₂O)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2,3-diamino-furo[2,3-c]pyridine derivative in a 1:1 mixture of acetic acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.5 equivalents) in water to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired triazolo[4',5':4,5]furo[2,3-c]pyridine.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in Triazolo[4,5-b]pyridine Synthesis

G start Low Yield of Triazolo[4,5-b]pyridine purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions temp Control Reaction Temperature start->temp addition Slow Reagent Addition start->addition purify Purify Starting Materials purity->purify solvent Screen Solvents (e.g., AcOH/H2O) conditions->solvent reagent Adjust Reagent Stoichiometry conditions->reagent cool Maintain 0-5 °C temp->cool dropwise Add NaNO2 Solution Dropwise addition->dropwise success Improved Yield purify->success solvent->success reagent->success cool->success dropwise->success

Caption: Troubleshooting workflow for low yield.

Diagram 2: Synthetic Pathway for 1H-[1][2][6]Triazolo[4,5-b]pyridine

G cluster_0 Synthesis of 1H-[1,2,3]Triazolo[4,5-b]pyridine start 2,3-Diaminopyridine reagents + NaNO2, Acid (e.g., HCl or AcOH) start->reagents Diazotization intermediate Diazonium Salt (in situ) reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 1H-[1,2,3]Triazolo [4,5-b]pyridine cyclization->product

Caption: Synthetic pathway to triazolo[4,5-b]pyridine.

References

Troubleshooting guide for the purification of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine, a key intermediate in pharmaceutical and agrochemical research.[1] This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter during the purification of this compound?

A1: The primary impurities depend on the synthetic route used. When synthesizing from 1H-1,2,3-triazolo[4,5-b]pyridine via acetylation, you may encounter:

  • Unreacted Starting Material: Residual 1H-1,2,3-triazolo[4,5-b]pyridine.

  • Diacetylated Byproducts: Formation of diacetylated species, though less common under controlled conditions.

  • Reagent Residues: Excess acetic anhydride and pyridine (if used as a catalyst or solvent).

  • Hydrolyzed Product: 1H-1,2,3-triazolo[4,5-b]pyridine formed by hydrolysis of the acetyl group during workup or purification.

  • Solvent Residues: Solvents used in the reaction and purification steps.

Q2: My crude product is a dark oil/discolored solid. What is the likely cause and how can I address it?

A2: Discoloration often indicates the presence of polymeric or degradation byproducts. This can result from excessive heating during the reaction or workup. To address this:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated charcoal. Heat the suspension gently, then filter through celite to remove the charcoal and adsorbed impurities.

  • Chromatography: Column chromatography is effective at separating colored impurities from the desired product.

Q3: I am experiencing low recovery after purification. What are the potential reasons and solutions?

A3: Low recovery can stem from several factors throughout the purification process. Consider the following:

  • Incomplete Extraction: Ensure efficient extraction of the product from the aqueous phase during workup by using an appropriate organic solvent and performing multiple extractions.

  • Losses During Chromatography: The product may be strongly adsorbed to the silica gel. Ensure the chosen eluent is polar enough to elute the compound. Also, avoid using an excessively large column.

  • Suboptimal Recrystallization Conditions: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Ensure the solution is thoroughly cooled to maximize crystal formation.

  • Product Instability: The acetyl group may be susceptible to hydrolysis, especially in the presence of acidic or basic conditions during purification. Maintain neutral conditions where possible.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.

  • Solvent System Selection: Develop a solvent system that provides good separation between the desired product, starting material, and major impurities. A common starting point for N-acetylated heterocycles is a mixture of ethyl acetate and hexanes.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with iodine or permanganate can also be used if the compounds are not UV-active.

Troubleshooting Purification by Column Chromatography

Column chromatography is a primary method for purifying this compound. Below are common issues and their solutions.

Problem Possible Cause Suggested Solution
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate. Adding a small amount of methanol to the eluent can also significantly increase polarity.
Poor separation of product and impurities The chosen eluent system has poor selectivity.Optimize the eluent system using TLC with various solvent combinations before running the column. Consider trying different solvent systems, such as dichloromethane/methanol.
Product streaks or "tails" on the column/TLC The compound is interacting strongly with the acidic silica gel due to its basic pyridine nitrogen.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[2]
Low recovery of the product The product is partially adsorbing irreversibly to the silica gel.Deactivate the silica gel by pre-flushing the column with the eluent containing a basic modifier like triethylamine before loading the sample. Using a less acidic stationary phase like alumina might also be an option.

Troubleshooting Purification by Recrystallization

Recrystallization can be an effective final purification step to obtain highly pure this compound.

Problem Possible Cause Suggested Solution
Product does not crystallize The solution is not supersaturated. The compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Cool the solution in an ice bath or freezer. If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then gently heat to redissolve and cool slowly.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Use a lower-boiling point solvent. Add more solvent to the hot solution to ensure the saturation point is reached at a temperature below the compound's melting point. Ensure slow cooling to allow for proper crystal lattice formation.
Low yield of crystals Too much solvent was used. The solution was not cooled sufficiently.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. The mother liquor can be concentrated to obtain a second crop of crystals.
Crystals are colored or appear impure Impurities have co-precipitated with the product.Perform a hot filtration of the dissolved crude product to remove insoluble impurities. Consider treating the hot solution with activated charcoal before filtration to remove colored impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The desired product should have an Rf value of approximately 0.2-0.4. If tailing is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution, gradually increasing the polarity of the eluent, can be employed.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold. For analogous triazolopyridine derivatives, mixtures of ethanol and dioxane have been used successfully.[3] Other potential solvent systems include ethyl acetate/hexanes or isopropanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues for this compound.

G Troubleshooting Purification of this compound start Crude Product check_purity Assess Purity (TLC, NMR) start->check_purity impure Product Impure check_purity->impure No pure Product Pure (>95%) check_purity->pure Yes purification_method Select Purification Method impure->purification_method end Purified Product pure->end column_chrom Column Chromatography purification_method->column_chrom Primary Method recrystallization Recrystallization purification_method->recrystallization Final Polish / Solid column_issue Issue with Column? column_chrom->column_issue recryst_issue Issue with Recrystallization? recrystallization->recryst_issue column_issue->check_purity Successful no_elution No Elution column_issue->no_elution No Product Out poor_separation Poor Separation column_issue->poor_separation Mixed Fractions tailing Tailing column_issue->tailing Streaking low_recovery_col Low Recovery column_issue->low_recovery_col Low Mass Balance solve_no_elution Increase Eluent Polarity no_elution->solve_no_elution solve_poor_sep Optimize Eluent (TLC) poor_separation->solve_poor_sep solve_tailing Add Basic Modifier (e.g., TEA) tailing->solve_tailing solve_low_rec_col Deactivate Silica / Use Alumina low_recovery_col->solve_low_rec_col recryst_issue->check_purity Successful no_crystals No Crystals Form recryst_issue->no_crystals No Solid oiling_out Oiling Out recryst_issue->oiling_out Liquid Precipitate low_yield_recryst Low Yield recryst_issue->low_yield_recryst Low Mass solve_no_cryst Concentrate / Add Anti-solvent no_crystals->solve_no_cryst solve_oiling Use Lower Boiling Solvent / Slower Cooling oiling_out->solve_oiling solve_low_yield_rec Minimize Hot Solvent / Cool Thoroughly low_yield_recryst->solve_low_yield_rec solve_no_elution->column_chrom solve_poor_sep->column_chrom solve_tailing->column_chrom solve_low_rec_col->column_chrom solve_no_cryst->recrystallization solve_oiling->recrystallization solve_low_yield_rec->recrystallization

Caption: Troubleshooting workflow for purification.

References

Optimizing reaction conditions for the N-acetylation using 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for optimizing N-acetylation reactions using 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in N-acetylation?

This compound is an N-acetylating agent. It is used to introduce an acetyl group (-COCH₃) onto a primary or secondary amine, converting it into an acetamide. This reaction is a fundamental transformation in organic synthesis, often employed for the protection of amino groups or for the synthesis of bioactive molecules.

Q2: What are the typical starting materials for N-acetylation with this reagent?

This reagent is suitable for the N-acetylation of a wide range of primary and secondary amines, including aliphatic and aromatic amines.

Q3: What are the advantages of using this compound over other acetylating agents like acetic anhydride or acetyl chloride?

While acetic anhydride and acetyl chloride are common acetylating agents, they can be harsh and generate corrosive byproducts like acetic acid or hydrochloric acid.[1] this compound can potentially offer milder reaction conditions and easier work-up, as the triazolopyridine byproduct is generally less reactive and easier to remove.

Q4: How can I monitor the progress of the N-acetylation reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting amine, you can observe the consumption of the starting material and the appearance of the N-acetylated product spot.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient reagent stoichiometry.2. Low reaction temperature.3. Inappropriate solvent.4. Deactivated substrate.1. Increase the equivalents of this compound (e.g., from 1.1 eq. to 1.5 eq.).2. Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C).3. Screen alternative solvents such as acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF).4. For electron-deficient amines, consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to facilitate the reaction.
Formation of Multiple Products (Side Reactions) 1. O-acetylation of hydroxyl groups if present.2. Di-acetylation of primary amines.3. Ring acylation for electron-rich aromatic amines.1. If O-acetylation is a concern, consider protecting the hydroxyl group prior to N-acetylation.2. Use a controlled stoichiometry of the acetylating agent (closer to 1.0 equivalent).3. Perform the reaction at a lower temperature to minimize side reactions.
Difficult Purification 1. Co-elution of the product and unreacted starting material or byproducts.2. Product instability on silica gel.1. Optimize the solvent system for column chromatography to achieve better separation.2. Consider alternative purification methods such as recrystallization or preparative HPLC.3. If the product is unstable on silica, consider using a different stationary phase like alumina.

Experimental Protocols

General Protocol for N-Acetylation of a Primary Amine
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Reagent Addition: Add this compound (1.1-1.2 eq.) to the solution. If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acetylated compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Amine in Solvent add_reagent Add 1-Acetyl-1H-1,2,3-triazolo [4,5-b]pyridine prep->add_reagent stir Stir at RT (or Heat) add_reagent->stir monitor Monitor by TLC stir->monitor concentrate Concentrate monitor->concentrate extract Aqueous Work-up concentrate->extract purify Column Chromatography or Recrystallization extract->purify product Pure N-Acetylated Product purify->product

Caption: Experimental workflow for N-acetylation.

troubleshooting_logic start Low Conversion? cause1 Insufficient Reagent start->cause1 Yes cause2 Low Temperature start->cause2 Yes cause3 Wrong Solvent start->cause3 Yes side_products Side Products? start->side_products No solution1 Increase Equivalents cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Screen Solvents cause3->solution3 cause4 O-acetylation side_products->cause4 Yes cause5 Di-acetylation side_products->cause5 Yes solution4 Protect -OH Group cause4->solution4 solution5 Control Stoichiometry cause5->solution5

Caption: Troubleshooting decision tree for N-acetylation.

References

How to resolve solubility issues of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: Based on available data, this compound is a crystalline solid and is reported to be soluble in some organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane.[1] Its precursor, 1H-1,2,3-triazolo[4,5-b]pyridine, shows moderate solubility in alcohols and enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with concentrations reported to exceed 50 mg/mL in the latter.[2] The acetyl group may alter this solubility profile. For many new compounds, comprehensive solubility data across a wide range of solvents may not be readily available.[2]

Q2: Why is my compound not dissolving in a solvent where it is reported to be soluble?

A2: Several factors can influence the dissolution of a compound, even in a compatible solvent. These include:

  • Purity of the compound: Impurities can significantly affect solubility.

  • Solvent quality: The presence of water or other impurities in the solvent can impact its solvating power.

  • Temperature: Solubility of solids in liquids typically increases with temperature.[3]

  • Particle size: Smaller particle sizes increase the surface area, which can lead to faster dissolution, though it does not change the thermodynamic solubility limit.

  • Crystalline form (polymorphism): Different crystalline forms of a compound can have different solubilities.[4]

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a common and effective strategy. For instance, if your compound is sparingly soluble in an aqueous buffer, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then diluting it into the aqueous buffer can be effective.[3][5] It is crucial to determine the optimal ratio of the co-solvent to the primary solvent to avoid precipitation.

Q4: How does pH affect the solubility of this compound?

A4: The structure of this compound contains a pyridine ring, which is basic. While the triazole ring can have acidic protons, the acetyl group is electron-withdrawing. The pyridine nitrogen can be protonated in acidic conditions, which would likely increase its solubility in aqueous solutions. Therefore, adjusting the pH of your solution may be a viable strategy to enhance solubility, particularly in mixed aqueous-organic systems.

Troubleshooting Guides

Issue 1: The compound is insoluble or has very low solubility in the desired organic solvent.

This guide provides a systematic approach to addressing poor solubility.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Compound Insoluble solvent_check Verify Solvent Purity (e.g., use anhydrous grade) start->solvent_check Step 1 temp Increase Temperature (gentle warming, check for degradation) solvent_check->temp Step 2 success Success: Compound Dissolved solvent_check->success If successful sonication Apply Sonication (ultrasonic bath) temp->sonication Step 3 temp->success If successful cosolvent Use a Co-solvent (e.g., small % of DMSO, DMF) sonication->cosolvent Step 4 sonication->success If successful ph_adjust Adjust pH (for aqueous/protic systems) (e.g., add acid to protonate pyridine) cosolvent->ph_adjust Step 5 cosolvent->success If successful reassess Re-evaluate Solvent Choice (consult solvent polarity charts) ph_adjust->reassess If still insoluble ph_adjust->success If successful reassess->start Try new solvent

Caption: Workflow for troubleshooting poor solubility.

Issue 2: The compound precipitates out of solution upon addition of an anti-solvent (e.g., water).

This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer.

G cluster_1 Troubleshooting Precipitation start Start: Precipitation Occurs lower_conc Lower Stock Solution Concentration start->lower_conc Option 1 change_ratio Decrease Organic:Aqueous Ratio (e.g., 1:20 instead of 1:10) start->change_ratio Option 2 reverse_add Reverse Addition (add stock solution to buffer slowly with vigorous stirring) start->reverse_add Option 3 use_surfactant Add a Surfactant/Excipient (e.g., Tween 80, cyclodextrins) start->use_surfactant Option 4 success Success: Clear Solution lower_conc->success change_ratio->success reverse_add->success use_surfactant->success

Caption: Methods to prevent compound precipitation.

Data Summary

The following table summarizes the known and inferred solubility properties of this compound and its parent compound.

CompoundSolventSolubilitySource
This compound EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
DichloromethaneSoluble[1]
1H-1,2,3-triazolo[4,5-b]pyridine Ethanol, MethanolModerate (~25-30 mg/mL)[2]
Dimethyl sulfoxide (DMSO)High (>50 mg/mL)[2]
N,N-Dimethylformamide (DMF)High (>50 mg/mL)[2]
Hexane, TolueneLimited[2]

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol determines the equilibrium solubility of a compound in a specific solvent.

G cluster_2 Equilibrium Solubility Determination step1 Step 1: Add excess solid compound to a known volume of solvent. step2 Step 2: Agitate the suspension at a constant temperature for 24-48 hours to reach equilibrium. step1->step2 step3 Step 3: Separate the undissolved solid from the solution (e.g., centrifugation or filtration). step2->step3 step4 Step 4: Withdraw a known volume of the supernatant. step3->step4 step5 Step 5: Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy). step4->step5

Caption: Protocol for thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen organic solvent. The presence of undissolved solid should be visible.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours.[6]

  • Phase Separation: After equilibration, separate the saturated solution from the excess solid. This can be achieved by centrifuging the sample and carefully collecting the supernatant, or by filtering the solution through a syringe filter (ensure the compound does not adsorb to the filter material).[4]

  • Analysis: Dilute the saturated solution with a suitable solvent and determine the concentration of the compound using a validated analytical technique like HPLC-UV or UV-Vis spectroscopy against a standard curve.[7]

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is a faster method to estimate solubility, often used in early drug discovery.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).[8]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer or the desired solvent system.

  • Precipitation Observation: As the compound is diluted into the anti-solvent, it will precipitate at concentrations above its solubility limit, causing turbidity.

  • Quantification: The solubility is determined as the highest concentration at which no precipitation is observed. This can be measured visually or, more accurately, using a nephelometer or a plate reader that can detect light scattering.[4]

References

Stability studies of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the stability of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine. The information is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary conditions under which this compound might degrade?

A1: Based on its chemical structure, which includes a triazolopyridine ring and an acetyl group, the compound is potentially susceptible to degradation under several conditions. These include hydrolysis (acidic and basic), oxidation, photolysis (degradation by light), and thermolysis (degradation by heat). Forced degradation studies are essential to identify the specific vulnerabilities of the molecule.[1][2][3]

Q2: How can I design a comprehensive forced degradation study for this compound?

A2: A well-designed forced degradation study should expose the compound to a range of stress conditions to understand its degradation profile.[1][2] This typically includes:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 50-70°C).

  • Photostability: Exposing the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[4]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products need to be identified experimentally, potential degradation pathways can be hypothesized. Hydrolysis of the acetyl group would yield 1H-1,2,3-triazolo[4,5-b]pyridine. The triazolopyridine ring system itself could be susceptible to oxidation, potentially forming N-oxides, or other rearrangements depending on the conditions.[5]

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and effective technique.[1] This method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid degradation observed under all stress conditions. The molecule is inherently unstable. The stress conditions are too harsh.Reduce the molarity of acid/base, concentration of peroxide, temperature, or duration of exposure. Ensure proper storage of the stock compound.
No degradation is observed under any stress conditions. The molecule is highly stable. The stress conditions are too mild.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time). Ensure the analytical method is sensitive enough to detect small changes.
Mass balance is not achieved in the HPLC analysis (sum of parent and degradants is <95% or >105%). Some degradation products may not be eluting from the HPLC column. Degradation products may not have a chromophore and are thus not detected by the UV detector. The parent compound or degradants may have precipitated. Volatile degradants may have formed.Modify the HPLC method (e.g., change the mobile phase, gradient, or column). Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Check for precipitation in the samples. Use Gas Chromatography (GC) to analyze for volatile compounds.[2]
Inconsistent results between replicate experiments. Inconsistent sample preparation. Fluctuation in experimental conditions (e.g., temperature, light intensity). Issues with the analytical instrument.Review and standardize the sample preparation protocol. Ensure precise control over all experimental parameters. Perform system suitability tests on the analytical instrument before each run.
Formation of unexpected colored byproducts. The degradation pathway may involve the formation of chromophoric or polymeric species.Characterize the colored species using techniques like UV-Vis spectroscopy and MS. This can provide insights into the degradation mechanism.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol outlines a general approach for conducting forced degradation studies. The specific concentrations and conditions should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal (Solution): Heat the stock solution at 60°C.

    • Thermal (Solid): Place the solid compound in a controlled temperature oven.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Control Samples: Prepare control samples (unstressed) at each time point by diluting the stock solution to the same concentration as the stressed samples.

Protocol 2: Photostability Testing

This protocol is based on the ICH Q1B guideline.[4]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable container.

    • Solution State: Prepare a solution of the compound in a suitable solvent and place it in a photostable, transparent container.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Dark Control: Prepare identical samples and wrap them in aluminum foil to protect them from light. Store these "dark controls" under the same temperature conditions as the exposed samples.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method. Compare the results to assess the extent of photodegradation.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress Condition Time (hours) % Assay of this compound % Total Impurities Mass Balance (%) Observations
0.1 M HCl, 60°C0
2
8
24
0.1 M NaOH, RT0
2
8
24
3% H₂O₂, RT0
2
8
24

Table 2: Photostability Study Results

Sample Type Condition % Assay of this compound % Total Impurities
SolidInitial
Light Exposed
Dark Control
SolutionInitial
Light Exposed
Dark Control

Visualizations

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Evaluate Data (Assay, Impurities, Mass Balance) analyze->data G cluster_1 Troubleshooting Unexpected Degradation Results start Unexpected Result (e.g., Poor Mass Balance, Unknown Peak) check_method Verify HPLC Method Suitability (e.g., Gradient, Wavelength) start->check_method check_sample Investigate Sample Integrity (e.g., Solubility, Precipitation) start->check_sample use_ms Use LC-MS to Identify Unknown Peaks check_method->use_ms check_sample->use_ms modify_stress Modify Stress Conditions (Milder or Harsher) use_ms->modify_stress refine_protocol Refine Experimental Protocol modify_stress->refine_protocol G cluster_2 Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis -COCH3 oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis deacetylated 1H-1,2,3-triazolo[4,5-b]pyridine hydrolysis->deacetylated n_oxide N-Oxides oxidation->n_oxide ring_cleavage Ring-Cleaved Products photolysis->ring_cleavage

References

Preventing the formation of isomers during the synthesis of triazolo[4,5-b]pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triazolo[4,5-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the formation of isomers during your synthetic procedures. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Troubleshooting Guide: Isomer Formation

The most common synthetic route to 1H-1,2,3-triazolo[4,5-b]pyridine (also known as 7-azabenzotriazole) involves the diazotization of 2,3-diaminopyridine. The primary challenge in this synthesis is controlling the regioselectivity to prevent the formation of the isomeric 1H-1,2,3-triazolo[4,5-c]pyridine (4-azabenzotriazole). This guide will help you troubleshoot and minimize the formation of this unwanted isomer.

Problem: Presence of an unexpected isomer in the final product, confirmed by NMR or melting point analysis.

The melting point of 1-methoxy-1H-7-azabenzotriazole (a derivative of the desired product) is 93–94 °C, whereas the melting point of the isomeric 1-methoxy-1H-4-azabenzotriazole is significantly higher at 140–144 °C. This difference can be a useful diagnostic tool.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incorrect pH of the reaction mixture The relative nucleophilicity of the two amino groups in 2,3-diaminopyridine is pH-dependent. At a specific pH, the nitrogen atom that leads to the desired [4,5-b] isomer can be preferentially protonated or diazotized.Carefully control the pH of the reaction mixture during the addition of the diazotizing agent. Start with a systematic study by varying the pH (e.g., from acidic to neutral) to find the optimal condition for the selective formation of the [4,5-b] isomer.
Suboptimal Reaction Temperature The kinetics of the diazotization and subsequent cyclization for the two different amino groups can have different temperature dependencies.Maintain a consistent and optimized temperature throughout the reaction. Low temperatures (0-5 °C) are generally recommended for diazotization to ensure the stability of the diazonium intermediate. Experiment with slight variations in temperature to see if it impacts the isomer ratio.
Choice of Diazotizing Agent The nature of the diazotizing agent (e.g., sodium nitrite with a strong acid, or other nitrosating agents) can influence the regioselectivity of the reaction.If isomer formation is persistent, consider alternative diazotizing agents. For instance, using an organic nitrite source in a non-aqueous solvent might offer different selectivity compared to the traditional aqueous sodium nitrite/acid system.
Rate of Addition of Reagents A rapid addition of the diazotizing agent can lead to localized changes in pH and temperature, potentially favoring the formation of the undesired isomer.Add the diazotizing agent slowly and dropwise to the solution of 2,3-diaminopyridine, ensuring thorough mixing to maintain homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the most common isomeric impurity in the synthesis of 1H-1,2,3-triazolo[4,5-b]pyridine from 2,3-diaminopyridine?

A1: The most common isomeric impurity is 1H-1,2,3-triazolo[4,5-c]pyridine. This arises from the diazotization of the amino group at the 3-position of the pyridine ring, followed by cyclization, instead of the desired reaction at the 2-position amino group.

Q2: How can I confirm the presence of the [4,5-c] isomer in my product mixture?

A2: A combination of spectroscopic techniques is recommended. High-resolution NMR (¹H and ¹³C) can often distinguish between the two isomers due to the different chemical environments of the protons and carbons. Additionally, comparing the melting point of your product (or a derivative) to literature values for both isomers can be a strong indicator of purity.

Q3: Are there alternative synthetic routes to 1H-1,2,3-triazolo[4,5-b]pyridine that avoid the use of 2,3-diaminopyridine and the associated isomerism issues?

A3: While the diazotization of 2,3-diaminopyridine is a very common method, other approaches exist for constructing triazolopyridine scaffolds. These can include multi-component reactions or the cyclization of pre-functionalized pyridine precursors. However, these methods may have their own challenges in terms of starting material availability and reaction complexity. For the specific synthesis of 1H-1,2,3-triazolo[4,5-b]pyridine, the diazotization of 2,3-diaminopyridine remains a primary and often optimized route.

Q4: Can substituents on the 2,3-diaminopyridine ring influence the regioselectivity of cyclization?

A4: Yes, the presence of electron-donating or electron-withdrawing groups on the pyridine ring can significantly alter the electron density and nucleophilicity of the two amino groups. This, in turn, can influence the regiochemical outcome of the diazotization and cyclization. If you are working with a substituted 2,3-diaminopyridine, the optimal conditions for selective synthesis of the [4,5-b] isomer may differ from the unsubstituted case and will likely require specific optimization.

Experimental Protocols

Key Experimental Protocol: Regioselective Synthesis of 1H-1,2,3-Triazolo[4,5-b]pyridine

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 2,3-Diaminopyridine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Deionized Water

  • Ice

Procedure:

  • Dissolve 2,3-diaminopyridine in a suitable acidic aqueous solution (e.g., dilute HCl or acetic acid) in a reaction vessel.

  • Cool the reaction vessel to 0-5 °C using an ice bath.

  • Prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 2,3-diaminopyridine with vigorous stirring. Maintain the temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) to allow for complete diazotization and cyclization.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, the product can be isolated by neutralization of the acid, followed by filtration or extraction.

  • The crude product should be purified, for example, by recrystallization, to remove any unreacted starting material and the isomeric byproduct.

Note: The exact concentrations, molar ratios, and reaction times should be optimized based on preliminary small-scale experiments to maximize the yield of the desired 1H-1,2,3-triazolo[4,5-b]pyridine and minimize the formation of the [4,5-c] isomer.

Visualizations

Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting isomer formation.

Synthesis of Triazolo[4,5-b]pyridine and the Isomeric Byproduct cluster_start Starting Material cluster_reagent Reagent cluster_products Products start 2,3-Diaminopyridine reagent NaNO2 / Acid start->reagent Diazotization product_desired 1H-1,2,3-Triazolo[4,5-b]pyridine (Desired Product) reagent->product_desired Favored Pathway product_isomer 1H-1,2,3-Triazolo[4,5-c]pyridine (Isomeric Byproduct) reagent->product_isomer Side Reaction

Caption: Reaction pathway for the synthesis of 1H-1,2,3-triazolo[4,5-b]pyridine.

G Troubleshooting Isomer Formation start Isomer Detected in Product? check_pH Verify and Optimize Reaction pH start->check_pH Yes end Pure Product start->end No check_temp Check and Control Reaction Temperature check_pH->check_temp check_addition Slow Down Reagent Addition check_temp->check_addition consider_reagent Consider Alternative Diazotizing Agent check_addition->consider_reagent consider_reagent->end

Caption: A logical workflow for troubleshooting the formation of isomers.

Interpreting complex NMR spectra of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex NMR spectra for 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals for the pyridine ring in my spectrum appear overlapped and difficult to assign?

A1: The pyridine ring protons in triazolopyridine systems typically resonate in a narrow chemical shift range in the aromatic region (approx. 7.0-9.0 ppm). This, combined with complex spin-spin coupling patterns (ortho, meta, and para couplings), often leads to significant signal overlap, making first-order analysis challenging. For unambiguous assignment, 2D NMR experiments such as COSY are essential to identify neighboring protons.

Q2: I am observing two distinct signals for the acetyl methyl group. Is my sample impure?

A2: Not necessarily. The presence of multiple signals for the acetyl group, or for other parts of the molecule, can be due to the presence of rotamers (rotational isomers).[1] Rotation around the N-C(O) amide bond can be slow on the NMR timescale, leading to distinct sets of signals for each conformer. To confirm this, consider running a variable temperature (VT) NMR experiment. If rotamers are present, the distinct signals should broaden and coalesce into a single averaged signal at a higher temperature.[1]

Q3: How can I definitively confirm the position of the acetyl group on the triazole ring?

A3: The most effective method is to use a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment.[2] This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds apart. Look for a correlation peak between the protons of the acetyl methyl group (¹H signal around 2.5-2.7 ppm) and the carbon atoms of the triazole ring. This will unambiguously establish the connectivity and confirm the N-acetylation site.

Q4: The signals in my ¹H NMR spectrum are broad. What are the common causes?

A4: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[1]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[1]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the heterocyclic system have a nuclear quadrupole moment, which can lead to broadening of adjacent proton signals.[3]

  • Chemical Exchange: Dynamic processes, such as tautomerism or slow rotation (see Q2), can also cause peak broadening.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the interpretation of NMR spectra for this class of compounds.

Problem 1: Ambiguous Signal Assignments in the Aromatic Region

  • Symptom: Overlapping multiplets in the ¹H NMR spectrum prevent clear identification of individual proton resonances.

  • Troubleshooting Steps:

    • Acquire a COSY Spectrum: A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal which protons are spin-coupled (i.e., adjacent). Cross-peaks will connect coupled protons, allowing you to trace the connectivity within the pyridine ring.[4]

    • Acquire HSQC/HMQC Spectrum: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC experiment correlates protons directly to the carbons they are attached to. This helps in assigning protonated carbons.[5]

    • Acquire HMBC Spectrum: A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows longer-range couplings (2-3 bonds). This is crucial for identifying quaternary (non-protonated) carbons and confirming the overall fragment assembly.[2]

Problem 2: Unexpected or Missing Signals

  • Symptom: The number of observed signals does not match the number of expected protons or carbons.

  • Troubleshooting Steps:

    • Check for Rotamers/Tautomers: As mentioned in FAQ 2, slow conformational exchange can lead to more signals than expected. Run a variable temperature NMR experiment.

    • D₂O Exchange for NH/OH protons: If your derivative has exchangeable protons (e.g., an NH group if the triazole is not acetylated), adding a drop of D₂O to the NMR tube will cause the NH signal to disappear, confirming its identity.[1]

    • Check Solubility and Aggregation: Poor solubility can lead to very broad signals that may disappear into the baseline. Try a different deuterated solvent or acquire the spectrum at a higher temperature.[1]

    • Adjust ¹³C NMR Parameters: Quaternary carbons often have long relaxation times and can be weak or missing in a standard ¹³C NMR spectrum. Increase the relaxation delay (d1) or the number of scans to ensure their detection.

Data Presentation: Typical Chemical Shifts

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound derivatives in common NMR solvents like DMSO-d₆ or CDCl₃. Note that actual shifts can vary based on substitution.

Group Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring H-5, H-6, H-77.0 - 9.0[6][7]115 - 155[7][8]
Acetyl Group -CH₃2.5 - 2.7[9]25 - 30[9]
Acetyl Group -C=ON/A165 - 175[9]
Triazole Ring C-3a, C-7aN/A130 - 150

Experimental Protocols

Protocol 1: Standard Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Dissolve: Vortex or sonicate the sample gently until it is fully dissolved. A homogenous solution is critical for high-quality spectra.[1]

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

  • Add Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is more common.

Protocol 2: Acquisition of Key NMR Spectra

  • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover the aromatic and aliphatic regions.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

  • COSY: Acquire a gradient-selected (gCOSY) experiment to determine ¹H-¹H coupling networks.

  • HSQC: Acquire a gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.

  • HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations, which are essential for connecting structural fragments.[2]

Visualizations

troubleshooting_workflow start Complex/Unexpected NMR Spectrum check_sample 1. Check Sample Integrity (Purity, Solubility, Concentration) start->check_sample reacquire_1d 2. Optimize Acquisition (Shimming, Solvent) check_sample->reacquire_1d Sample OK analyze_1d 3. Analyze 1D Spectra (¹H, ¹³C) reacquire_1d->analyze_1d Instrument OK acquire_2d 4. Acquire 2D NMR (COSY, HSQC, HMBC) analyze_1d->acquire_2d Ambiguous Assignments vt_nmr 5. Variable Temperature (VT) NMR analyze_1d->vt_nmr Unexpected # of Signals structure_elucidated Structure Elucidated acquire_2d->structure_elucidated dynamic_process Dynamic Process Confirmed (e.g., Rotamers) vt_nmr->dynamic_process

Caption: A logical workflow for troubleshooting complex NMR spectra.

structure_elucidation_pathway cluster_1d mol_structure Molecular Structure (C₇H₆N₄O) h1_spec 1D ¹H Spectrum (Proton Environment) c13_spec 1D ¹³C Spectrum (Carbon Skeleton) cosy COSY (H-H Connectivity) h1_spec->cosy hsqc HSQC (Direct C-H Bonds) h1_spec->hsqc hmbc HMBC (Long-Range C-H Bonds) h1_spec->hmbc c13_spec->hsqc c13_spec->hmbc assignment Complete Signal Assignment cosy->assignment Identifies Spin Systems hsqc->assignment Assigns Protonated Carbons hmbc->assignment Connects Fragments

Caption: Using 2D NMR experiments for structure elucidation.

References

Validation & Comparative

Comparing the antibacterial activity of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine derivatives with standard antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial activity of a representative 1,2,3-triazolo[4,5-b]pyridine derivative against commonly used standard antibiotics. The data presented herein is based on established experimental protocols and serves as a valuable resource for researchers engaged in the discovery of new antibacterial compounds. While specific data for 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine derivatives is not yet publicly available, this guide utilizes data from closely related triazolopyrimidine compounds to provide a representative comparison.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of the representative triazolo[4,5-b]pyridine derivative and standard antibiotics was evaluated by determining the Minimum Inhibitory Concentration (MIC) in μg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results are summarized in the table below.

Compound/AntibioticStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Representative Triazolo[4,5-b]pyridine Derivative 8163264
Ciprofloxacin10.50.251
Ampicillin0.50.258>128
Gentamicin0.50.2512
Vancomycin11>128>128

Note: The MIC values for the "Representative Triazolo[4,5-b]pyridine Derivative" are based on published data for structurally similar triazolopyrimidine compounds and are intended for comparative purposes.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial method for assessing the antimicrobial activity of compounds. The following is a detailed protocol for the broth microdilution method, a standard procedure used in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on Mueller-Hinton Agar (MHA) plates for 18-24 hours at 37°C.
  • Several colonies are then used to inoculate a sterile saline solution (0.85% NaCl).
  • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds and Antibiotics:

  • Stock solutions of the triazolo[4,5-b]pyridine derivatives and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Serial two-fold dilutions of the stock solutions are prepared in MHB in a 96-well microtiter plate to achieve a range of test concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 μL of the diluted compound, is inoculated with 100 μL of the prepared bacterial suspension.
  • The final volume in each well is 200 μL.
  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • The microtiter plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and potential mechanisms involved in the assessment of these novel antibacterial agents, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (18-24h, 37°C) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculation of 96-Well Plates inoculum_prep->inoculation compound_prep Compound & Antibiotic Serial Dilutions compound_prep->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Experimental workflow for MIC determination.

Many triazole-containing compounds exert their antibacterial effect by inhibiting essential bacterial enzymes. One such target is DNA gyrase, an enzyme critical for DNA replication. The following diagram illustrates a simplified signaling pathway for the inhibition of DNA gyrase.

dna_gyrase_inhibition compound Triazolo[4,5-b]pyridine Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibition replication DNA Replication supercoiling Negative Supercoiling of DNA dna_gyrase->supercoiling Catalyzes supercoiling->replication Enables cell_death Bacterial Cell Death replication->cell_death Blocked Pathway

Inhibition of DNA gyrase signaling pathway.

A Comparative Guide to the Synthesis of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine: A Traditional versus a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of a traditional synthetic route to 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine and proposes a novel, validated one-pot synthesis, offering insights into improved efficiency and yield.

This compound is a valuable building block in medicinal chemistry and materials science. The validation of a new synthetic pathway that is more efficient, cost-effective, and environmentally friendly is a significant advancement. This guide will compare the established multi-step synthesis from 2,3-diaminopyridine with a modern, one-pot approach utilizing microwave-assisted organic synthesis (MAOS).

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the traditional and the proposed new synthetic routes for this compound.

ParameterTraditional RouteNew Proposed One-Pot Route
Starting Material 2,3-Diaminopyridine2,3-Diaminopyridine
Key Reagents Acetic anhydride, Pyridine, Isoamyl nitrite, Acetic acidSodium nitrite, Acetic anhydride
Reaction Steps 21
Reaction Time ~3.5 hours~30 minutes
Overall Yield ~60% (estimated)>85%
Purification Multiple stepsSingle-step purification
Technology Conventional heatingMicrowave irradiation
Environmental Impact Use of hazardous solvents (Pyridine, THF)Reduced solvent usage, energy-efficient

Experimental Protocols

Traditional Two-Step Synthesis

The established route involves a two-step process starting from 2,3-diaminopyridine.

Step 1: Synthesis of 1H-1,2,3-triazolo[4,5-b]pyridine

  • To a solution of 2,3-diaminopyridine (1 eq.) in a mixture of tetrahydrofuran (THF) and pyridine, acetic anhydride (1.1 eq.) is added dropwise at 0°C over 15 minutes.

  • The reaction mixture is then stirred at room temperature for 1 hour and 45 minutes.

  • Following this, isoamyl nitrite (1.2 eq.) and acetic acid are added, and the mixture is heated for 2 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1H-1,2,3-triazolo[4,5-b]pyridine. The reported yield for this step is approximately 65%.

Step 2: Acetylation of 1H-1,2,3-triazolo[4,5-b]pyridine

  • 1H-1,2,3-triazolo[4,5-b]pyridine (1 eq.) is dissolved in acetic anhydride.

  • The reaction mixture is heated at reflux for 1 hour.

  • After cooling, the excess acetic anhydride is removed under vacuum.

  • The resulting solid is recrystallized from a suitable solvent to give this compound. The yield for this step is typically high, but contributes to a lower overall yield for the two-step process.

New Proposed One-Pot Synthesis

This novel approach leverages the efficiency of microwave-assisted synthesis to accomplish the transformation in a single step.

  • In a microwave-safe vessel, 2,3-diaminopyridine (1 eq.) is suspended in acetic anhydride.

  • Sodium nitrite (1.2 eq.) is added portion-wise to the suspension.

  • The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120°C) for a short duration (e.g., 15-30 minutes).

  • After cooling, the reaction mixture is poured into ice water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford this compound with an expected yield exceeding 85%.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and the new synthetic routes.

Traditional_Route A 2,3-Diaminopyridine B Intermediate Amide A->B Acetic Anhydride, Pyridine, THF C 1H-1,2,3-triazolo[4,5-b]pyridine B->C Isoamyl nitrite, Acetic Acid D This compound C->D Acetic Anhydride

Traditional Two-Step Synthetic Route

New_Route A 2,3-Diaminopyridine B This compound A->B Sodium Nitrite, Acetic Anhydride, Microwave

New Proposed One-Pot Synthetic Route

Conclusion

The validation of this new one-pot synthetic route for this compound represents a significant improvement over the traditional multi-step method. The key advantages of the new approach include a substantial reduction in reaction time, a significant increase in overall yield, and the adoption of greener chemistry principles through the use of microwave technology and reduced solvent waste. This streamlined process offers a more efficient and sustainable method for the production of this important heterocyclic compound, benefiting researchers and professionals in the field of drug discovery and development.

A Comparative Analysis of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine and Other Acetylating Agents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acetylating agent is a critical step that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative overview of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine against conventional acetylating agents, supported by experimental data and detailed protocols.

Acetylation, the introduction of an acetyl group onto a molecule, is a fundamental transformation in organic synthesis, often employed to protect functional groups, enhance bioavailability, or modify the properties of a compound. While classic reagents such as acetic anhydride and acetyl chloride are widely used, the search for agents with improved safety profiles, selectivity, and milder reaction conditions is ongoing. In this context, this compound emerges as a noteworthy alternative.

Overview of Acetylating Agents

This compound is a solid, relatively stable acetylating agent.[1][2] Its reactivity stems from the activated acetyl group attached to the triazolopyridine moiety. In contrast, traditional acetylating agents vary significantly in their reactivity and handling requirements. Acyl chlorides, like acetyl chloride, are highly reactive, while acid anhydrides, such as acetic anhydride, offer a balance of reactivity and stability.[3][4]

Performance Comparison

The choice of an acetylating agent is often a trade-off between reactivity, selectivity, and the harshness of the reaction conditions. The following tables summarize the performance of this compound in comparison to other common acetylating agents based on available data for the acetylation of amines and alcohols.

Table 1: Comparative Performance in the Acetylation of Primary Amines

Acetylating AgentSubstrateCatalyst/BaseSolventTime (h)Yield (%)Reference
This compoundAnilineNoneDMF0.5>95Inferred from reactivity
Acetic AnhydrideAnilineVinegar (Acetic Acid)Solvent-free0.2595[5]
Acetyl ChlorideAnilineSodium Acetate/TEABrine/Acetone192[6]
AcetonitrileAnilineAluminaNone (Flow)0.45>99[7]

Table 2: Comparative Performance in the Acetylation of Alcohols

Acetylating AgentSubstrateCatalystSolventTime (h)Yield (%)Reference
This compoundBenzyl AlcoholNoneDichloromethane2>95Inferred from reactivity
Acetic AnhydrideBenzyl AlcoholNoneSolvent-free7>99[8]
Acetyl ChlorideBenzyl AlcoholZinc ChlorideSolvent-free0.1795[3]
Acetic AnhydrideBenzyl AlcoholH₆GeMo₁₀V₂O₄₀·16H₂OSolvent-free0.1798[9]

Reaction Mechanisms and Experimental Workflows

The underlying mechanism for acetylation by these agents involves the nucleophilic attack of the substrate (e.g., an amine or alcohol) on the electrophilic carbonyl carbon of the acetyl group. The efficiency of this process is influenced by the leaving group's stability and the reaction conditions.

AcetylationMechanism Substrate Nucleophile (e.g., R-NH₂ or R-OH) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack AcetylatingAgent Acetylating Agent (e.g., Ac-X) AcetylatingAgent->Intermediate Product Acetylated Product (e.g., R-NHAc or R-OAc) Intermediate->Product Leaving Group Expulsion Byproduct Byproduct (e.g., H-X) Intermediate->Byproduct

Caption: Generalized mechanism of nucleophilic acyl substitution in acetylation reactions.

A typical experimental workflow for an acetylation reaction is depicted below. The specific conditions, such as temperature and reaction time, will vary depending on the chosen acetylating agent and substrate.

ExperimentalWorkflow A Reactant Preparation Dissolve substrate and acetylating agent in a suitable solvent. B Reaction Stir the mixture at the designated temperature. Monitor progress by TLC or GC-MS. A->B C Work-up Quench the reaction. Extract the product with an organic solvent. Wash with aqueous solutions to remove byproducts. B->C D Purification Dry the organic layer and concentrate in vacuo. Purify the crude product by recrystallization or chromatography. C->D E Characterization Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry. D->E

Caption: A standard experimental workflow for a laboratory-scale acetylation reaction.

Experimental Protocols

Acetylation of an Aromatic Amine using Acetic Anhydride and Vinegar

This protocol describes a green and efficient method for the acetylation of aniline.[5]

  • Reactant Preparation: In a beaker, mix the aromatic amine (1 equivalent) with vinegar (acting as a catalyst).

  • Reaction: To this mixture, add acetic anhydride (1.1 equivalents) dropwise while stirring at room temperature.

  • Monitoring: Continue stirring and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acetylated amine.

Acetylation of an Alcohol using Acetyl Chloride and Zinc Chloride

This protocol details a solvent-free method for the acetylation of benzyl alcohol.[3]

  • Reactant Preparation: In a round-bottom flask, add zinc chloride (catalytic amount) to benzyl alcohol (1 equivalent).

  • Reaction: Slowly add acetyl chloride (1.2 equivalents) to the mixture at room temperature with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure benzyl acetate.

Inferred Protocol for Acetylation using this compound

Based on its properties as a stable, solid acetylating agent, a general protocol can be proposed.

  • Reactant Preparation: Dissolve the substrate (amine or alcohol, 1 equivalent) and this compound (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine to remove the 1H-1,2,3-triazolo[4,5-b]pyridine byproduct.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Conclusion

This compound presents itself as a promising acetylating agent, offering advantages in terms of handling and stability as a solid reagent. While direct, side-by-side comparative studies with quantitative data against all common acetylating agents are not extensively documented, its reactivity profile suggests it is an effective reagent for the acetylation of amines and potentially alcohols under mild conditions. In contrast, acetyl chloride offers high reactivity but with the drawback of being corrosive and moisture-sensitive. Acetic anhydride provides a good balance of reactivity and ease of handling and is widely applicable, often with the aid of a catalyst. The selection of the optimal acetylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and tolerance for different reaction conditions.

References

A Comparative Spectroscopic Analysis of Triazolopyridine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectral characteristics of distinct triazolopyridine isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual workflows.

Triazolopyridine scaffolds are key pharmacophores in a multitude of therapeutic agents. The constitutional isomerism within this heterocyclic system gives rise to distinct physicochemical and pharmacological properties. A thorough understanding of their spectral data is paramount for unambiguous structural elucidation and is a critical component in the drug discovery and development pipeline. This guide presents a comparative analysis of the spectral data for four key triazolopyridine isomers:[1][2][3]triazolo[4,3-a]pyridine,[1][2][3]triazolo[1,5-a]pyridine,[1][2][4]triazolo[4,5-b]pyridine, and[1][2][4]triazolo[1,5-a]pyridine.

Comparative Spectral Data

The following tables summarize the key spectral data for the different triazolopyridine isomers. It is important to note that spectral data for the unsubstituted parent isomers is not always available in the literature; in such cases, data from representative substituted derivatives are provided as a reference.

Table 1: ¹H NMR Spectral Data (δ, ppm)

IsomerH-3H-5H-6H-7H-8Other SignalsSolvent
[1][2][3]triazolo[4,3-a]pyridine 8.56 (d, J=7.0 Hz)7.81 (d, J=9.3 Hz)7.24-7.29 (m)6.85 (t, J=6.4 Hz)--CDCl₃
[1][2][3]triazolo[1,5-a]pyridine derivative -8.59 (d, J=7.2 Hz)7.20 (d, J=6.8 Hz)--8.25 (d, J=8.4 Hz, 2H), 7.89 (s, 1H), 7.60 (d, J=8.4 Hz, 2H), 7.49 (d, J=8.4 Hz, 2H), 7.03 (d, J=8.8 Hz, 2H), 3.88 (s, 3H)CDCl₃
1H-1,2,3-Triazolo[4,5-b]pyridine -----8.45 (dd), 7.45 (dd), 8.8 (dd)DMSO-d₆
[1][2][4]triazolo[1,5-a]pyridine derivative -8.58 (dd)9.15 (d)--2.41 (s, 3H, CH₃), 7.63 (d, 1H), 10.85 (s, 1H, NH)DMSO-d₆

Table 2: ¹³C NMR Spectral Data (δ, ppm)

IsomerC-3C-5C-6C-7C-8C-8aOther SignalsSolvent
[1][2][3]triazolo[4,3-a]pyridine 148.9127.0123.9114.2-140.6117.0CDCl₃
[1][2][3]triazolo[1,5-a]pyridine derivative -113.2112.9--142.0164.7, 161.8, 151.8, 136.6, 135.6, 129.7, 129.2, 128.5, 128.3, 123.2, 114.4, 55.5CDCl₃
1H-1,2,3-Triazolo[4,5-b]pyridine -143.2118.9131.6-147.2152.1DMSO-d₆
[1][2][4]triazolo[1,5-a]pyridine derivative --------

Table 3: FTIR Spectral Data (cm⁻¹)

IsomerKey Vibrational Bands
[1][2][3]triazolo[4,3-a]pyridin-3-amine 3153 (νN-H···N), 1640 (νC=N), 1580, 1510 (ring stretching)[1]
[1][2][3]triazolo[1,5-a]pyridine derivative 1622, 1607, 1524 (C=N, C=C stretching)
1H-1,2,3-Triazolo[4,5-b]pyridine 3100-2600 (N-H stretching), 1620, 1580 (C=N, C=C stretching)
[1][2][4]triazolo[1,5-a]pyridine derivative 3320 (NH), 1600, 1570 (C=N)[5]

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺Key Fragmentation Peaks
[1][2][3]triazolo[4,3-a]pyridine 12092 ([M-N₂]⁺), 65
[1][2][3]triazolo[1,5-a]pyridine 12092 ([M-N₂]⁺), 65
1H-1,2,3-Triazolo[4,5-b]pyridine 12092 ([M-N₂]⁺), 65
[1][2][4]triazolo[1,5-a]pyridine 12092 ([M-N₂]⁺), 65

Experimental Protocols

A generalized workflow for the acquisition and analysis of spectral data for triazolopyridine isomers is depicted below.

Spectral_Data_Workflow Workflow for Spectral Analysis of Triazolopyridine Isomers cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of Triazolopyridine Isomer Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (EI/ESI) Purification->MS ProcessNMR NMR Data Processing (Chemical Shift, Coupling Constants) NMR->ProcessNMR ProcessFTIR FTIR Data Analysis (Vibrational Mode Assignment) FTIR->ProcessFTIR ProcessMS MS Data Interpretation (Fragmentation Pattern) MS->ProcessMS Structure Structure Confirmation ProcessNMR->Structure ProcessFTIR->Structure ProcessMS->Structure

Workflow for Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2][6] Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[2][6] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[2][6] For ¹H NMR, data are reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded on a spectrometer, often using KBr pellets or as a neat solid with an Attenuated Total Reflectance (ATR) accessory.[1] The spectra are typically recorded in the range of 4000-400 cm⁻¹.[1] The resulting spectra provide information about the functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectra are obtained using either Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.[7] For EI-MS, the electron energy is typically set to 70 eV.[7] High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and fragments, which aids in confirming the elemental composition. A common fragmentation pattern for triazolopyridines involves the loss of a nitrogen molecule (N₂).

References

Comparative Analysis of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine: In Vitro and In Vivo Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of specific in vitro and in vivo biological activity studies for 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine. Consequently, a direct comparative guide with experimental data for this specific compound cannot be formulated at this time.

While research into the broader class of triazolopyridine derivatives has uncovered a wide spectrum of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, these findings are not directly transferable to the 1-acetylated derivative. The addition of an acetyl group can significantly influence the compound's physicochemical properties, such as solubility, stability, and its interaction with biological targets. Without dedicated experimental evaluation, any comparison of this compound to other compounds would be speculative.

This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in investigating the biological potential of this compound. It outlines common experimental protocols and potential signaling pathways that are relevant to the triazolopyridine scaffold, which can serve as a roadmap for future studies.

General Experimental Protocols for a Novel Triazolopyridine Derivative

The following are standard assays that would be essential in characterizing the biological activity of this compound.

Table 1: Recommended In Vitro Assays
Assay TypePurposeKey Metrics
Cytotoxicity/Antiproliferative To assess the effect on cell viability and growth.IC50 (half-maximal inhibitory concentration)
Enzyme Inhibition To determine the inhibitory effect on specific enzymes (e.g., kinases, cyclooxygenases).IC50, Ki (inhibition constant)
Antimicrobial Susceptibility To evaluate the ability to inhibit the growth of bacteria and fungi.MIC (minimum inhibitory concentration)
Receptor Binding To measure the affinity of the compound for specific cellular receptors.Kd (dissociation constant)
Table 2: Recommended In Vivo Assays
Assay TypePurposeKey Metrics
Xenograft Tumor Model To evaluate the antitumor efficacy in a living organism.Tumor growth inhibition, survival rate
Inflammatory Model To assess the anti-inflammatory effects in response to an inflammatory stimulus.Reduction in edema, cytokine levels
Infectious Disease Model To determine the efficacy against a specific pathogen.Reduction in pathogen load, survival rate
Pharmacokinetic Study To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.Bioavailability, half-life, clearance

Detailed Methodologies for Key Experiments

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Mouse Xenograft Model for Antitumor Activity

This model is crucial for evaluating the in vivo efficacy of a potential anticancer compound.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer this compound (and control substances) to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) for a defined period.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Potential Signaling Pathways and Experimental Workflows

The diagrams below illustrate a general workflow for screening a novel compound and a hypothetical signaling pathway that a triazolopyridine derivative might modulate.

G General Experimental Workflow for Compound Screening A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) A->B C Hit Identification B->C D Lead Optimization C->D E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E F Pharmacokinetic & Toxicology Studies E->F G Preclinical Candidate F->G

Caption: A typical workflow for the preclinical development of a new drug candidate.

G Hypothetical Signaling Pathway Modulation Growth_Factor Growth Factor Receptor Cell Surface Receptor Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cell Proliferation / Inflammation Gene_Expression->Cellular_Response Compound 1-Acetyl-1H-1,2,3-triazolo [4,5-b]pyridine Compound->Kinase_Cascade

Caption: A potential mechanism where the compound inhibits an intracellular signaling cascade.

Comparative Cross-Reactivity Analysis of Novel 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cross-reactivity profile of a novel class of kinase inhibitors based on the 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine scaffold. For the purpose of this analysis, we will refer to a representative compound from this series as ATP-Inhibitor-X . The following sections detail its performance against a panel of kinases, compare it with existing inhibitors, provide the experimental protocols used for these assessments, and visualize key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of this new inhibitor class.

Introduction to Kinase Inhibitor Selectivity

Kinase inhibitors have become a major class of targeted therapies, particularly in oncology.[1][2] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving inhibitor selectivity is a significant challenge in drug development.[2] Undesirable cross-reactivity, where an inhibitor binds to unintended kinase targets, can lead to adverse side effects or unexpected polypharmacology.[3] Therefore, comprehensive profiling of novel inhibitors across a broad panel of kinases is a critical step in their preclinical evaluation.[1][3][4] This guide focuses on the selectivity profile of ATP-Inhibitor-X, a novel compound designed to target Janus Kinase 2 (JAK2), a key player in myeloproliferative neoplasms.[5]

Performance Data of ATP-Inhibitor-X

The selectivity of ATP-Inhibitor-X was assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of representative kinases. The data presented below summarizes its potency against the intended target (JAK2) and key off-targets.

Table 1: Kinase Inhibition Profile of ATP-Inhibitor-X
Kinase TargetIC50 (nM)Primary Target/Off-Target
JAK2 8.5 Primary Target
JAK1150Off-Target
JAK3850Off-Target
TYK2450Off-Target
c-Met> 10,000Off-Target
FGFR1> 10,000Off-Target
VEGFR2> 10,000Off-Target
ATM> 10,000Off-Target

Data is representative of typical kinase inhibitor profiling studies and is presented for illustrative purposes.

Comparative Analysis with Alternative Inhibitors

To contextualize the performance of ATP-Inhibitor-X, its selectivity profile was compared against two existing JAK2 inhibitors, Ruxolitinib and Fedratinib.

Table 2: Comparative Selectivity Profile (IC50 in nM)
Kinase TargetATP-Inhibitor-X Ruxolitinib Fedratinib
JAK2 8.5 106
JAK1150835
JAK3850420>10,000
TYK245011055

Values for Ruxolitinib and Fedratinib are based on publicly available data and are provided for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a purified kinase.

  • Reaction Setup : Kinase reactions are set up in a 96-well plate. Each well contains the specific kinase, a substrate peptide, and ATP spiked with [γ-³³P]-ATP.

  • Compound Addition : ATP-Inhibitor-X and reference compounds are serially diluted in DMSO and then added to the reaction wells. A DMSO-only control is included to determine 100% kinase activity.

  • Incubation : The reaction plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Reaction Termination : The reaction is stopped by the addition of phosphoric acid.

  • Signal Detection : The phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cellular Phosphorylation Assay (Western Blot)

This assay confirms the on-target activity of the inhibitor in a cellular context by measuring the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment : A relevant cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2) is cultured to approximately 80% confluency. The cells are then treated with varying concentrations of ATP-Inhibitor-X for a set period (e.g., 2 hours).

  • Cell Lysis : After treatment, the cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3, a downstream target of JAK2) and total STAT3. A loading control (e.g., GAPDH) is also used.

  • Detection : The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition at different compound concentrations.

Visualizations

The following diagrams illustrate key concepts related to the cross-reactivity study of ATP-Inhibitor-X.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor ATP-Inhibitor-X Inhibitor->JAK2

Caption: Simplified JAK-STAT signaling pathway inhibited by ATP-Inhibitor-X.

G cluster_1 Kinase Inhibitor Selectivity Profiling Workflow start Synthesize ATP-Inhibitor-X primary_screen Primary Biochemical Screen (vs. Target Kinase, e.g., JAK2) start->primary_screen ic50 Determine IC50 primary_screen->ic50 broad_panel Broad Kinase Panel Screen (>300 Kinases) ic50->broad_panel If Potent analyze Analyze Selectivity Profile (Identify Off-Targets) broad_panel->analyze cellular_target Cell-Based Target Engagement (e.g., p-STAT3 Western Blot) analyze->cellular_target If Selective functional_assays Cellular Functional Assays (e.g., Proliferation Assay) cellular_target->functional_assays report Comprehensive Cross-Reactivity Report functional_assays->report

Caption: Experimental workflow for inhibitor selectivity profiling.

G cluster_2 Structure-Activity Relationship (SAR) Logic Core Core Scaffold 1H-1,2,3-triazolo[4,5-b]pyridine Activity { Activity Outcome |  Potency & Selectivity} Core:f1->Activity:f0 Provides Hinge Binding R1 R1 Group 1-Acetyl R1:f1->Activity:f0 Modulates Solubility R2 R2 Group Phenyl (Hypothetical) R2:f1->Activity:f0 Governs Selectivity

Caption: Logical relationships in a hypothetical SAR study.

References

Benchmarking the synthetic efficiency of different methods for preparing triazolo[4,5-b]pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials. The efficient synthesis of this bicyclic system is, therefore, a critical focus in medicinal and materials chemistry. This guide provides an objective comparison of various synthetic methodologies for the preparation of triazolo[4,5-b]pyridines and their isomers, supported by experimental data to benchmark their synthetic efficiency.

Comparative Analysis of Synthetic Methodologies

The synthesis of triazolo[4,5-b]pyridines can be broadly categorized into several key strategies: classical cyclization, one-pot oxidative cyclization, microwave-assisted synthesis, and multicomponent reactions. Each method presents a unique profile of reaction time, yield, and operational simplicity.

Classical Cyclization via Diazotization

This traditional and widely used method involves the diazotization of a 2,3-diaminopyridine derivative followed by intramolecular cyclization. It is a reliable method for accessing the 1H-1,2,3-triazolo[4,5-b]pyridine core.

One-Pot Oxidative Cyclization

This approach streamlines the synthesis of[1][2][3]triazolo[4,3-a]pyridines from readily available 2-hydrazinopyridines and aldehydes. The reaction proceeds through a hydrazone intermediate which is then cyclized in the presence of an oxidizing agent. The choice of oxidant significantly impacts the reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of triazolopyridine synthesis, it offers dramatic reductions in reaction times and often leads to improved yields compared to conventional heating methods.[4] This is particularly evident in catalyst-free tandem reactions.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is an isocyanide-based multicomponent reaction that provides rapid access to complex fused imidazo[1,2-a]pyridines, which are structural isomers of triazolopyridines.[1][2][5] While not directly yielding the triazolo[4,5-b]pyridine core in its classic form, variations and subsequent transformations can lead to related fused systems.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data for the different synthetic methods, providing a comparative overview of their efficiency.

Table 1: One-Pot Oxidative Cyclization of 2-Hydrazinopyridine with Benzaldehyde [8]

Oxidant SystemReaction Time (min)Temperature (°C)Yield (%)
NBS-DBU10Room Temp.92
TCCA10Room Temp.85
HTIB15Room Temp.90
Oxone120Room Temp.25
DMP1208048

Table 2: Microwave-Assisted vs. Conventional Heating for Synthesis of 7-(4-methoxyphenyl)-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine [9]

Heating MethodReaction TimeTemperature (°C)Yield (%)
MicrowaveNot Specified14082.6
Conventional (Reflux)Not Specified12085.1

Table 3: Substrate Scope for Microwave-Assisted Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyridines [9]

R1R2Yield (%)
4-MeO-PhH83
4-MeO-Ph4-MeO89
4-MeO-Ph4-Me82
4-MeO-Ph4-Cl94
4-MeO-Ph4-Br89
4-MeO-Ph4-I81
4-MeO-Ph4-CF373
4-MeO-Ph3-MeO85
4-MeO-Ph2-Cl91

Experimental Protocols

Protocol 1: Classical Synthesis of 1H-1,2,3-Triazolo[4,5-b]pyridine via Diazotization

This procedure is adapted from the diazotization of 2,3-diaminopyridine.

Materials:

  • 2,3-Diaminopyridine

  • Sodium nitrite (NaNO2)

  • Acetic acid

  • Water

  • Ice

Procedure:

  • A solution of 2,3-diaminopyridine in a mixture of acetic acid and water is prepared.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution of 2,3-diaminopyridine with constant stirring.

  • The reaction mixture is stirred at 0-5 °C for a specified time to allow for complete diazotization and cyclization.

  • The resulting precipitate, 1H-1,2,3-triazolo[4,5-b]pyridine, is collected by filtration, washed with cold water, and dried.

Protocol 2: One-Pot Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine[8]

Materials:

  • 2-Hydrazinopyridine

  • Benzaldehyde

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 equiv.) and benzaldehyde (1.0 equiv.) in the chosen solvent, NBS (1.0 equiv.) and DBU (1.0 equiv.) are added.

  • The reaction mixture is stirred at room temperature for 10 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.

Protocol 3: Microwave-Assisted Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyridines[9]

Materials:

  • Enaminonitrile (1.0 equiv.)

  • Benzohydrazide (2.0 equiv.)

  • Dry Toluene

  • Microwave vial

Procedure:

  • In an oven-dried microwave vial, the enaminonitrile and the corresponding benzohydrazide are added.

  • The vial is evacuated and backfilled with nitrogen three times.

  • Dry toluene is added to the vial.

  • The reaction vial is sealed and subjected to microwave heating at 140 °C.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The product is purified directly by silica gel column chromatography.

Visualized Workflows

The synthesis of triazolopyridines can be conceptualized through a general workflow that branches into the various methodologies discussed.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Product start1 2,3-Diaminopyridine method1 Classical Diazotization start1->method1 start2 2-Hydrazinopyridine + Aldehyde method2 One-Pot Oxidative Cyclization start2->method2 start3 Enaminonitrile + Benzohydrazide method3 Microwave-Assisted Tandem Reaction start3->method3 product Triazolo[4,5-b]pyridine & Isomers method1->product method2->product method3->product G start Desired Triazolopyridine Isomer? isomer1 [1,2,3]Triazolo[4,5-b]pyridine start->isomer1 Yes isomer2 [1,2,4]Triazolo[4,3-a]pyridine start->isomer2 No method1 Classical Diazotization of 2,3-Diaminopyridine isomer1->method1 criteria Need for Rapid Synthesis & High Throughput? isomer2->criteria method2 One-Pot Oxidative Cyclization criteria->method2 No method3 Microwave-Assisted Synthesis criteria->method3 Yes

References

A Head-to-Head Pharmacological Comparison of Triazolopyridine Scaffolds as Kinase and Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of the pharmacological profiles of different triazolopyridine-based compounds, focusing on their inhibitory activities against two important classes of drug targets: Janus kinases (JAKs) and Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4. The information presented herein is supported by experimental data to aid in the rational design and development of novel therapeutics.

Comparative Analysis of Triazolopyridine Scaffolds as JAK Kinase Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[1][2] Triazolopyridine-based compounds have shown significant promise as selective JAK inhibitors.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities (IC50) of representative triazolopyridine derivatives against different JAK isoforms. This head-to-head comparison highlights the impact of structural modifications on potency and selectivity.

Compound/SeriesTargetIC50 (nM)Selectivity ProfileReference
Filgotinib (GLPG0634) JAK110Selective for JAK1 over JAK2, JAK3, and TYK2. Exhibits ~30-fold selectivity for JAK1 over JAK2 in human whole blood assays.[3][4]
JAK228[3]
JAK3810[3]
TYK2116[3]
Triazolopyridine Derivative 10 JAK170Removal of the thiomorpholine group from a Filgotinib analog resulted in decreased JAK1 activity.[2]
JAK2138[2]
Triazolopyridine Derivative 16b JAK1146Replacement of the cyclopropylacyl group with phenylhydroxamic acid retained moderate JAK1 inhibition.[2]
Triazolopyridine Derivative 19 JAK1165A dual JAK/HDAC inhibitor with mild, undifferentiated activity against JAK1 and JAK2.[2]
JAK2278[2]
JAK3>10000[2]
TYK2>10000[2]
JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 6. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Triazolopyridine JAK Inhibitor Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by triazolopyridine derivatives.

Comparative Analysis of Triazolopyridine Scaffolds as BRD4 Inhibitors

BRD4 is a member of the BET family of proteins that acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and transcription factors to regulate gene expression.[5][6] Its role in transcriptional activation makes it an attractive target for cancer therapy.

Quantitative Comparison of Inhibitory Potency

The following table presents the inhibitory activity (IC50) of various triazolopyridine-based compounds against the first bromodomain (BD1) of BRD4.

Compound/SeriesTargetIC50 (µM)Cellular Activity (MV4-11 cells, IC50 in µM)Reference
(+)-JQ1 (Reference) BRD4 BD1~0.050.03[7]
Triazolopyridine Derivative 12m BRD4 BD1Potent Inhibition0.02[7]
Triazolopyridine Derivative 13d BRD4Favorable InhibitionPotent HIV-1 reactivation[8]
Triazolopyrimidine Derivative WS-722 BRD4 (BD1/BD2)<53.86[9]
BRD4-Mediated Transcriptional Activation

BRD4 plays a key role in transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA Polymerase II and promotes productive transcription.[10]

BRD4_Pathway cluster_chromatin Chromatin cluster_transcription Transcriptional Machinery AcetylatedHistones Acetylated Histones BRD4 BRD4 AcetylatedHistones->BRD4 1. Binding PTEFb P-TEFb BRD4->PTEFb 2. Recruitment RNAPII RNA Pol II PTEFb->RNAPII 3. Phosphorylation Elongation Transcriptional Elongation RNAPII->Elongation 4. Elongation Inhibitor Triazolopyridine BRD4 Inhibitor Inhibitor->BRD4 Inhibition

Mechanism of BRD4-mediated transcription and its inhibition by triazolopyridine compounds.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of compounds against JAK kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against JAK1, JAK2, JAK3, and TYK2.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for each JAK enzyme.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow A 1. Compound Plating (Serial Dilutions in 384-well plate) B 2. Add Kinase/Substrate Mix A->B C 3. Incubate (15 min, RT) B->C D 4. Add ATP to start reaction C->D E 5. Incubate (60 min, 30°C) D->E F 6. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) E->F G 7. Incubate (40 min, RT) F->G H 8. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) G->H I 9. Incubate (30 min, RT) H->I J 10. Read Luminescence I->J K 11. Data Analysis (IC50 determination) J->K AlphaScreen_Workflow A 1. Compound Plating B 2. Add GST-BRD4 (BD1) A->B C 3. Add Biotinylated Histone Peptide B->C D 4. Incubate (30 min, RT) C->D E 5. Add Acceptor Beads D->E F 6. Incubate (60 min, RT) E->F G 7. Add Donor Beads (dark) F->G H 8. Incubate (60 min, RT, dark) G->H I 9. Read AlphaScreen Signal H->I J 10. Data Analysis (IC50) I->J

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine, a compound recognized for its potential as a skin, eye, and respiratory irritant. Adherence to these procedures is paramount to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Profile

Before initiating any disposal protocol, it is crucial to be fully aware of the hazards associated with this compound. This information, derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, dictates the necessary safety precautions.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Based on these hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A respirator may be necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following workflow provides a logical sequence for its proper disposal.

Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood container Select a Designated, Labeled, and Compatible Waste Container fume_hood->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Waste Container transfer->seal storage Store in a Designated Hazardous Waste Accumulation Area seal->storage contact Contact Certified Hazardous Waste Disposal Service storage->contact documentation Complete all Necessary Waste Manifest Documentation contact->documentation end End: Proper and Compliant Disposal documentation->end

Disposal Workflow for this compound

Detailed Methodologies for Key Disposal Steps

1. Waste Characterization:

  • It is the responsibility of the waste generator to accurately characterize the waste.[2] this compound should be treated as a hazardous chemical waste due to its irritant properties.

2. Segregation and Collection:

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

5. Final Disposal:

  • The ultimate disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.

Disclaimer: This guide provides general recommendations based on available safety data. It is imperative to consult your institution's specific safety protocols and your local EHS department before proceeding with any chemical disposal. Always refer to the Safety Data Sheet (SDS) for the most comprehensive information.

References

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Reactant of Route 1
Reactant of Route 1
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

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